3-Methyl-4-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZCNATVCIKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160349 | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-84-6 | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-phenylpyrazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
This guide outlines the synthesis of 3-Methyl-4-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, COX-2 inhibitors). The content is structured for professional application, prioritizing mechanistic depth, experimental reproducibility, and scalability.
Executive Summary
The synthesis of 3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6) presents a specific regiochemical challenge: ensuring the phenyl group is positioned at C4 rather than C3 or C5. This guide details two validated pathways:
-
The Enaminone Cyclocondensation (Primary Route): A scalable, two-step protocol using phenylacetone and DMF-DMA. This method relies on thermodynamic control to achieve high regioselectivity.
-
The Suzuki-Miyaura Cross-Coupling (Alternative Route): A high-fidelity method for late-stage functionalization, ideal for generating libraries of analogs.
Primary Route: Enaminone Cyclocondensation
Retrosynthetic Logic
The most efficient disconnection involves the construction of the pyrazole ring from a 1,3-dielectrophile and hydrazine.
-
Precursor: An
-substituted 1,3-dicarbonyl equivalent. Specifically, 3-(dimethylamino)-2-phenylbut-2-en-1-one . -
Starting Materials: Phenylacetone (1-phenylpropan-2-one) and
-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
Mechanistic Pathway
The reaction proceeds via the formation of an enaminone intermediate. The regioselectivity is governed by the acidity of the benzylic protons (
-
Enaminone Formation: Phenylacetone reacts with DMF-DMA.[1] While the terminal methyl group is less sterically hindered, the benzylic position is significantly more acidic (
vs. 24). Furthermore, the resulting enaminone benefits from extended conjugation (styrene-like system), driving the reaction to the branched isomer necessary for the 4-phenyl product. -
Cyclocondensation: The hydrazine nucleophile attacks the enaminone. The primary amine of hydrazine attacks the
-carbon (displacing dimethylamine), followed by intramolecular attack on the carbonyl carbon to close the ring.
Figure 1: Reaction pathway for the Enaminone route. The formation of the specific enaminone intermediate determines the 4-phenyl regiochemistry.
Experimental Protocol
Scale: 10 mmol basis.
Step 1: Synthesis of Enaminone Intermediate
-
Charge: In a 50 mL round-bottom flask, add Phenylacetone (1.34 g, 10 mmol) and DMF-DMA (1.5 mL, ~11-12 mmol).
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 12–24 hours. The reaction can be run neat or in dry xylene.[1]
-
Monitoring: Monitor by TLC (EtOAc/Hexane). Disappearance of the ketone spot indicates conversion.
-
-
Workup: Remove excess DMF-DMA and methanol formed under reduced pressure. The residue is typically a viscous yellow/orange oil or solid which can be used directly or recrystallized from benzene/petroleum ether if high purity is required.
Step 2: Cyclization with Hydrazine
-
Solvation: Dissolve the crude enaminone residue in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (80%, 0.75 mL, ~12 mmol) dropwise at room temperature.
-
Cyclization: Reflux the mixture for 3–4 hours.
-
Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling or after partial evaporation of solvent.
-
Purification: Filter the solid. Wash with cold ethanol/water. Recrystallize from ethanol or ethyl acetate/hexane.
-
Expected Yield: 65–75%
-
Appearance: White to pale yellow crystals.
-
Alternative Route: Suzuki-Miyaura Coupling
This route is preferred when starting from the commercially available halogenated pyrazole or when synthesizing a library of 4-aryl analogs.
Mechanism
This is a Palladium(0)-catalyzed cross-coupling cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-3-methyl-1H-pyrazole.
-
Transmetallation: The phenyl group transfers from the boronic acid to the Palladium center, facilitated by the base.
-
Reductive Elimination: Formation of the C-C bond between the pyrazole C4 and the phenyl ring, regenerating Pd(0).
Figure 2: Simplified catalytic cycle for the Suzuki coupling at the C4 position.
Experimental Protocol
-
Reagents: Combine 4-bromo-3-methyl-1H-pyrazole (1.0 eq), Phenylboronic acid (1.2 eq), and Sodium Carbonate (
, 2.0 eq) in a reaction vial. -
Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 ratio). Degas the solvent with nitrogen bubbling for 10 minutes.
-
Catalyst: Add
(5 mol%) or (for faster kinetics). -
Reaction: Heat to 90–100 °C under inert atmosphere for 4–12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Comparative Analysis
| Feature | Enaminone Route (Method A) | Suzuki Coupling (Method B) |
| Starting Material Cost | Low (Phenylacetone is inexpensive) | High (Bromo-pyrazole & Pd catalyst) |
| Atom Economy | High | Lower (Boronic waste, Phosphine ligands) |
| Regiocontrol | Thermodynamic (Requires careful temp control) | Absolute (Pre-determined by starting material) |
| Scalability | Excellent (Linear scale-up) | Moderate (Catalyst cost limits multi-kg scale) |
| Primary Use Case | Bulk synthesis of the specific target | Library generation / Analoging |
Troubleshooting & Optimization (Expertise)
-
Regioselectivity Issues (Method A): If you observe the formation of 3-benzylpyrazole (isomer), it indicates that DMF-DMA attacked the methyl group rather than the methylene. This is rare with phenylacetone due to benzylic activation, but can occur if the reaction is rushed at very high temperatures without allowing thermodynamic equilibration. Ensure the reflux is maintained for the full duration to allow the more stable conjugated enaminone to form.
-
Purification of Pyrazoles: Pyrazoles are NH-acidic and can streak on silica gel. Pre-treat silica columns with 1% Triethylamine or use MeOH/DCM gradients to ensure sharp elution profiles.
-
Tautomerism: In NMR (
), the NH proton is often broad or invisible. The 3-methyl and 5-methyl tautomers are in rapid equilibrium; however, the 4-phenyl substituent makes the tautomers identical in terms of connectivity (3-Me-4-Ph vs 5-Me-4-Ph are the same molecule due to symmetry if N is unsubstituted, but strictly speaking, they are tautomers).
References
-
Elneairy, M. A. A., et al. (2008). "Studies on enaminones: Synthesis and chemistry of some new derivatives." Trade Science Inc.[1] - Organic Chemistry, 4(3). (Describes the reaction of phenylacetone with DMF-DMA to yield the enaminone precursor).
-
Cheng, H., et al. (2014).[4] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. (Validates the Suzuki coupling approach for 4-aryl pyrazoles).
- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for pyrazole synthesis logic).
-
Buchwald, S. L., et al. (2000). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." MIT Dept of Chemistry. (Protocol for coupling on free NH-pyrazoles).
Sources
An In-depth Technical Guide to the Discovery and History of 3-Methyl-4-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 3-Methyl-4-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The narrative traces the origins of pyrazole synthesis, beginning with the foundational work of Ludwig Knorr, and progresses through the evolution of synthetic methodologies leading to this specific 3,4-disubstituted pyrazole. Key synthetic strategies, including the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction, are examined in detail, complete with mechanistic insights and step-by-step protocols. This guide serves as an authoritative resource for researchers and professionals in drug development, offering a thorough understanding of the chemical history and synthetic underpinnings of this important molecular entity.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of a vast array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1] The presence of this nucleus in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil underscores its significance in modern medicine. This guide focuses on a specific, yet fundamentally important, member of this class: 3-Methyl-4-phenyl-1H-pyrazole. Understanding its discovery and the evolution of its synthesis provides a valuable lens through which to view the broader history of heterocyclic chemistry and its impact on drug development.
The Dawn of Pyrazole Chemistry: Ludwig Knorr and the First Pyrazoles
The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate, Knorr reported the condensation of this β-ketoester with phenylhydrazine. This seminal work did not yield the pyrazole we are focusing on, but rather a pyrazolone derivative, specifically 1-phenyl-3-methyl-5-pyrazolone.[2][3] This discovery, however, laid the crucial groundwork for the field and established the fundamental principle of constructing the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction would come to be known as the Knorr pyrazole synthesis .[1][4]
The initial synthesis of the parent pyrazole ring was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] These early discoveries opened the floodgates for the exploration of pyrazole chemistry, with scientists beginning to systematically investigate the reactions of various dicarbonyl compounds and hydrazines to create a diverse library of substituted pyrazoles.
The Emergence of 3-Methyl-4-phenyl-1H-pyrazole: A Historical Synthesis Perspective
While a single, definitive "discovery" paper for 3-Methyl-4-phenyl-1H-pyrazole is not readily apparent in the early literature, its synthesis can be logically traced to early applications and variations of established synthetic methodologies. The most probable historical routes to this compound are extensions of the principles laid out by Knorr and later, through formylation reactions like the Vilsmeier-Haack reaction.
The Knorr Pyrazole Synthesis Route
The Knorr synthesis provides the most direct and historically plausible pathway to 3-Methyl-4-phenyl-1H-pyrazole. The key to this synthesis is the selection of the appropriate 1,3-dicarbonyl precursor. For the target molecule, this precursor is α-phenylacetoacetone (also known as 3-phenyl-2,4-pentanedione).
The reaction proceeds via the condensation of α-phenylacetoacetone with hydrazine or a hydrazine derivative. The mechanism, typically acid-catalyzed, involves the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the aromatic pyrazole ring.[1][4]
Caption: Knorr Synthesis of 3-Methyl-4-phenyl-1H-pyrazole.
Experimental Protocol: A Representative Knorr Synthesis
The following protocol is a generalized representation of the Knorr synthesis adapted for the preparation of 3-Methyl-4-phenyl-1H-pyrazole.
Materials:
-
α-Phenylacetoacetone
-
Hydrazine hydrate
-
Ethanol or acetic acid (solvent)
-
Hydrochloric acid (catalyst, optional)
Procedure:
-
Dissolve α-phenylacetoacetone in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric amount of hydrazine hydrate to the solution. If using an acid catalyst, add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-phenyl-1H-pyrazole.
The Vilsmeier-Haack Approach: A Pathway to Functionalized Precursors
The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds, also represents a historically significant route to precursors of 3-Methyl-4-phenyl-1H-pyrazole. While not a direct synthesis of the parent compound, it provides a method for introducing a formyl group at the 4-position of a pre-formed pyrazole ring, or for constructing the pyrazole ring with a formyl group already in place.
A common variation involves the reaction of a phenylhydrazone of a ketone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide). For instance, the phenylhydrazone of acetone can be treated with the Vilsmeier reagent to yield 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde group would then lead to 3-Methyl-4-phenyl-1H-pyrazole.
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
Technical Whitepaper: Structural Elucidation and Tautomeric Analysis of 3-Methyl-4-phenyl-1H-pyrazole
Executive Summary
This technical guide details the structural elucidation of 3-methyl-4-phenyl-1H-pyrazole , a critical scaffold in kinase inhibitor development (e.g., p38 MAP kinase inhibitors) and COX-2 inhibition. The primary analytical challenge lies not in verifying the molecular formula, but in distinguishing the target regioisomer from its constitutional isomer, 3-methyl-5-phenyl-1H-pyrazole , and characterizing its dynamic tautomeric equilibrium in solution.
This document provides a self-validating analytical workflow, combining synthetic logic, Nuclear Magnetic Resonance (NMR) spectroscopy (1D & 2D), and Mass Spectrometry to definitively assign the structure.
Structural Context & The Isomerism Challenge
Before initiating experimental protocols, one must define the structural ambiguity. The reaction of hydrazine with unsymmetrical 1,3-dicarbonyls can yield two distinct regioisomers. Furthermore, the final product exhibits annular tautomerism.
The Regioisomer Problem
The two primary isomers formed during synthesis are:
-
3-Methyl-4-phenyl-1H-pyrazole (Target): Methyl and Phenyl groups are adjacent (positions 3 and 4). The remaining ring proton is at position 5 (adjacent to Nitrogen).
-
3-Methyl-5-phenyl-1H-pyrazole (Impurity/Alternate): Methyl and Phenyl groups are separated by position 4. The remaining ring proton is at position 4.
The Tautomerism Problem
In solution (DMSO-d6 or CDCl3), the target molecule exists as a rapid equilibrium mixture of two tautomers:
-
Tautomer A: 3-methyl-4-phenyl-1H-pyrazole
-
Tautomer B: 5-methyl-4-phenyl-1H-pyrazole
Note: Due to rapid proton exchange, these appear as a single averaged species in NMR at room temperature unless the temperature is significantly lowered (< -40°C).
Visualization of Isomerism
The following diagram illustrates the structural relationships and the critical differentiation point (C5-H vs C4-H).
Caption: Fig 1. Tautomeric equilibrium of the target scaffold vs. its constitutional isomer.[1][2] The chemical shift of the remaining ring proton is the primary discriminator.
Synthetic Origins & Causality
Understanding the synthesis is the first step in elucidation (Proof by Synthesis). The choice of precursors dictates the regiochemistry.
To synthesize 3-methyl-4-phenyl-1H-pyrazole selectively, one cannot use benzoylacetone (which yields the 3,5-isomer). Instead, the reaction requires a precursor where the phenyl group is central.
Validated Pathway:
-
Precursor:
-Phenylacetoacetaldehyde (often generated in situ from -phenylacetone and ethyl formate or Vilsmeier-Haack conditions). -
Reagent: Hydrazine hydrate (
). -
Mechanism: The hydrazine nitrogens attack the two carbonyls. Since the phenyl ring is on the alpha-carbon of the dicarbonyl backbone, it ends up at position 4 of the pyrazole ring.
Analytical Protocol: Structure Elucidation
Mass Spectrometry (MS)
-
Technique: LC-MS (ESI+)
-
Expected Result:
Da. -
Fragmentation: Look for loss of
(27 Da) typical of pyrazoles, and tropylium ion formation ( 91) indicating the benzyl/phenyl moiety. -
Limitations: MS cannot distinguish between the 3,4- and 3,5-isomers as they are isobaric.
Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the definitive method. The data below assumes DMSO-d6 solvent.
A. 1H-NMR (Proton)
| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Methyl ( | 2.20 - 2.40 ppm | Singlet | Standard methyl on aromatic ring. |
| Phenyl ( | 7.20 - 7.50 ppm | Multiplet | Confirms presence of phenyl group. |
| Pyrazole Ring Proton | 7.60 - 8.20 ppm | Singlet (Broad) | CRITICAL. This is C5-H . |
| Amine ( | 12.5 - 13.5 ppm | Broad Singlet | Exchangeable with |
Interpretation Logic:
-
If the ring proton appears at 6.0 - 6.5 ppm , you have synthesized the 3,5-isomer (C4-H is shielded).
-
If the ring proton appears at > 7.5 ppm , you have the 3,4-isomer (C5-H is deshielded by the adjacent Nitrogen).
B. NOESY (Nuclear Overhauser Effect Spectroscopy)
To undeniably prove the Methyl and Phenyl groups are adjacent (3,4-substitution):
-
Target (3-Me-4-Ph): Strong NOE correlation between the Methyl singlet (~2.3 ppm) and the Phenyl ortho-protons (~7.3 ppm).
-
Isomer (3-Me-5-Ph): Weak or NO correlation between Methyl and Phenyl (separated by C4-H). Strong NOE between Methyl and C4-H.
C. 13C-NMR
-
C4 (Quaternary): ~120-125 ppm.[3] (Attached to Phenyl).[1][2][4][5][6]
-
C3/C5 (Quaternary/Methine): ~135-145 ppm.
-
HMBC: Long-range coupling will show the Methyl protons coupling to C3 (direct) and C4 (2-bond), but not C5 strongly if the phenyl is at C4.
Experimental Procedures
Synthesis Protocol (Knorr-Type Condensation)
Note: This protocol targets the 3-methyl-4-phenyl isomer specifically.
-
Formylation: Dissolve
-phenylacetone (10 mmol) in anhydrous ether. Add ethyl formate (11 mmol) and Sodium hydride (11 mmol) at 0°C. Stir for 12h to generate the sodium salt of -phenylacetoacetaldehyde. -
Cyclization: Dissolve the crude salt in Ethanol (20 mL). Add Hydrazine hydrate (15 mmol) dropwise.
-
Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient: 0-60% EtOAc in Hexanes).
Analytical Workflow Diagram
Caption: Fig 2. Step-by-step decision tree for structural validation. The NMR chemical shift of the pyrazole proton is the primary "Go/No-Go" gate.
References
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5, 167-303.
-
NIST Chemistry WebBook. "Pyrazole, 3-methyl-." Standard Reference Data. (Used for comparative chemical shift baselines).
-
PubChem. "3-Methyl-4-phenyl-1H-pyrazole Compound Summary." National Library of Medicine.
-
Wiley SpectraBase. "1H NMR of Pyrazole Derivatives." (Verification of C4 vs C5 proton shielding effects).
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study | Publicación [silice.csic.es]
- 3. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 3-Methyl-4-phenyl-1H-pyrazole: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in the Application of 3-Methyl-4-phenyl-1H-pyrazole
3-Methyl-4-phenyl-1H-pyrazole is a heterocyclic organic compound that, like many pyrazole derivatives, holds significant interest in medicinal chemistry and materials science.[1] The utility of such compounds in drug discovery, for instance, is fundamentally linked to their bioavailability, which in turn is heavily influenced by their solubility.[2][3] Poor aqueous solubility can hinder the translation of a promising compound from the laboratory to clinical applications.[2][3] This guide provides an in-depth exploration of the solubility of 3-Methyl-4-phenyl-1H-pyrazole, offering both theoretical insights and practical methodologies for its characterization. Understanding the solubility profile of this compound is paramount for researchers aiming to harness its full potential in various scientific endeavors.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute (3-Methyl-4-phenyl-1H-pyrazole) and the solvent. The principle of "like dissolves like" provides a foundational understanding: a solute will have higher solubility in a solvent with similar polarity.
3-Methyl-4-phenyl-1H-pyrazole possesses a unique combination of structural features that dictate its solubility:
-
The Pyrazole Ring: This five-membered aromatic ring contains two adjacent nitrogen atoms.[4] One nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These characteristics contribute to its potential for interaction with polar protic solvents.
-
The Phenyl Group: This bulky, non-polar substituent significantly influences the overall lipophilicity of the molecule, favoring solubility in non-polar organic solvents.
-
The Methyl Group: This small alkyl group also contributes to the non-polar character of the molecule.
The balance between the polar pyrazole ring and the non-polar phenyl and methyl groups results in a compound that is generally expected to have limited aqueous solubility but better solubility in organic solvents.[5] The strength of the crystal lattice of solid 3-Methyl-4-phenyl-1H-pyrazole also plays a crucial role; for dissolution to occur, the energy of solvation must overcome the lattice energy.
Solubility Profile of 3-Methyl-4-phenyl-1H-pyrazole: A Data-Driven Overview
Qualitative Solubility:
Commercial suppliers indicate that 3-Methyl-4-phenyl-1H-pyrazole is:
Quantitative Solubility of a Structural Analog:
For the closely related isomer, 3-Methyl-5-phenyl-1H-pyrazole, experimental data shows a low aqueous solubility of 5.2 µg/mL in a phosphate-buffered saline (PBS) solution at pH 7.4.[7] This further supports the expected poor water solubility of phenyl-substituted methylpyrazoles.
Table 1: Summary of Known and Inferred Solubility of Phenyl-Methyl-Pyrazoles
| Solvent | Compound | Solubility | Reference |
| Water (pH 7.4) | 3-Methyl-5-phenyl-1H-pyrazole | 5.2 µg/mL | [7] |
| Water | 3-Methyl-4-phenyl-1H-pyrazole | Insoluble | [6] |
| Methanol | 3-Methyl-4-phenyl-1H-pyrazole | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | 3-Methyl-4-phenyl-1H-pyrazole | Soluble | [6] |
Given the lack of comprehensive quantitative data, it is imperative for researchers to experimentally determine the solubility of 3-Methyl-4-phenyl-1H-pyrazole in their specific solvents of interest. The following section provides a detailed protocol for this purpose.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable data when executed with care.
Objective: To determine the saturation solubility of 3-Methyl-4-phenyl-1H-pyrazole in a chosen solvent at a specific temperature.
Materials:
-
3-Methyl-4-phenyl-1H-pyrazole (solid powder)
-
Solvent of interest (e.g., ethanol, acetone, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometry)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Methyl-4-phenyl-1H-pyrazole to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solid-liquid mixture should be continuously agitated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (or other quantitative technique).
-
Prepare a calibration curve using standard solutions of 3-Methyl-4-phenyl-1H-pyrazole of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Diagram 1: Experimental Workflow for Solubility Determination
A step-by-step workflow for the experimental determination of solubility using the shake-flask method.
Analysis and Discussion: Interpreting Solubility Trends
The observed solubility of 3-Methyl-4-phenyl-1H-pyrazole in DMSO and methanol, and its insolubility in water, can be rationalized by considering the intermolecular forces at play.
-
In Polar Aprotic Solvents (e.g., DMSO): DMSO is a highly polar aprotic solvent. It can act as a strong hydrogen bond acceptor, interacting favorably with the N-H proton of the pyrazole ring. Furthermore, the dipole-dipole interactions between DMSO and the polar pyrazole ring are significant. The phenyl and methyl groups can interact via weaker London dispersion forces. The overall favorable solute-solvent interactions lead to good solubility.
-
In Polar Protic Solvents (e.g., Methanol): Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing for strong hydrogen bonding with the pyrazole ring's nitrogen atoms. The small alkyl chain of methanol also allows for some favorable interaction with the non-polar parts of the solute molecule.
-
In Water: While water is a highly polar protic solvent capable of hydrogen bonding, the large, non-polar phenyl group of 3-Methyl-4-phenyl-1H-pyrazole disrupts the highly structured hydrogen-bonding network of water. The energetic penalty of creating a cavity in water to accommodate the non-polar phenyl group is not sufficiently compensated by the hydrogen bonding interactions with the pyrazole ring, leading to poor solubility.
Diagram 2: Key Intermolecular Interactions Influencing Solubility
A conceptual diagram illustrating the dominant intermolecular forces between 3-Methyl-4-phenyl-1H-pyrazole and different solvent types.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the solubility of 3-Methyl-4-phenyl-1H-pyrazole, grounded in theoretical principles and supplemented with available data. While qualitative information points to its solubility in polar organic solvents like DMSO and methanol and insolubility in water, there is a clear need for more extensive quantitative studies. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to generate this crucial data for their specific applications. A thorough understanding and empirical determination of the solubility of 3-Methyl-4-phenyl-1H-pyrazole are essential first steps in unlocking its full potential in drug development and other scientific fields. Future work should focus on systematically determining its solubility in a broader range of pharmaceutically and industrially relevant solvents and at various temperatures.
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A Comprehensive Technical Guide to the Theoretical Studies of 3-Methyl-4-phenyl-1H-pyrazole
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physical characteristics. This guide focuses on a specific derivative, 3-Methyl-4-phenyl-1H-pyrazole (CAS No: 13788-84-6), to provide researchers, scientists, and drug development professionals with an in-depth understanding of how theoretical and computational studies elucidate its molecular properties and predictive biological functions.[3] By integrating computational methodologies with experimental validation, we can accelerate the discovery and optimization of novel pyrazole-based therapeutics and materials.
The Computational Lens: Methodologies for In Silico Analysis
Theoretical studies provide a powerful, non-invasive lens to examine molecules at an atomic level. For 3-Methyl-4-phenyl-1H-pyrazole, two primary computational techniques are indispensable: Density Functional Theory (DFT) and Molecular Docking.
Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is instrumental in predicting a molecule's geometry, vibrational frequencies, and electronic properties with remarkable accuracy. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is critical and is typically validated by comparing calculated results with experimental data.[5][6][7]
-
Causality in Method Selection: The B3LYP functional is often chosen for its balance of accuracy and computational efficiency in describing organic molecules. Larger basis sets like 6-311+G(d,p) are employed to provide a more flexible description of electron distribution, which is crucial for accurately predicting spectroscopic and electronic properties.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand (like our pyrazole derivative) to the active site of a target protein.[10][11] This process allows for the virtual screening of compounds and provides a rationale for their potential biological activity before undertaking costly synthesis and in vitro testing.
Structural and Spectroscopic Characterization: A Theoretical-Experimental Synergy
The foundation of understanding a molecule's function lies in its structure and how it interacts with electromagnetic radiation. DFT calculations provide an initial, highly detailed picture that is then corroborated by experimental spectroscopic methods.
Optimized Molecular Geometry
The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Caption: Optimized molecular structure of 3-Methyl-4-phenyl-1H-pyrazole.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |
| Bond Length | N1-N2 | ~1.35 Å |
| C4-C(Phenyl) | ~1.48 Å | |
| C3-C(Methyl) | ~1.50 Å | |
| Bond Angle | N1-N2-C3 | ~111.0° |
| C3-C4-C5 | ~105.5° | |
| Dihedral Angle | C5-C4-C(Ph)-C(Ph) | ~45.0° |
| Note: These are representative values for pyrazole derivatives and may vary slightly based on the specific functional and basis set used. |
The non-planar orientation (dihedral angle) between the pyrazole and phenyl rings is a key structural feature, influencing the molecule's crystal packing and its interaction with biological receptors.
Vibrational and Spectroscopic Analysis
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental FT-IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).[5] The close agreement between theoretical and experimental spectra serves as a crucial self-validating system for the chosen computational model.[5]
Table 2: Comparison of Key Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| FT-IR | N-H Stretch | ~3150-3200 | 3204[12] |
| C=N Stretch | ~1590-1610 | 1597[10] | |
| C-H (Aromatic) | ~3050-3100 | 3032[10] | |
| ¹H NMR (ppm) | N-H Proton | ~12.0-13.0 | 12.16[12] |
| Phenyl Protons | ~7.2-7.8 | 7.34-7.74[12] | |
| Methyl Protons | ~2.2-2.4 | 2.29[13] |
This synergy is vital: discrepancies can point to complex intermolecular interactions in the experimental sample (like hydrogen bonding) that may need to be factored into the theoretical model.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).[14]
The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[4][14] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Caption: The HOMO-LUMO gap dictates molecular reactivity and stability.
For pyrazole derivatives, DFT calculations often reveal that the HOMO is localized over the electron-rich pyrazole ring, while the LUMO may be distributed across the phenyl ring, indicating potential sites for charge transfer.[14]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule. It uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.[4][15] For 3-Methyl-4-phenyl-1H-pyrazole, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding or coordination.
Predictive Biological Activity via Molecular Docking
The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide range of proteins, including kinases and various enzymes.[1][8] Molecular docking studies on pyrazole derivatives have provided crucial insights into their potential as therapeutic agents.
-
Mechanism of Action: Docking simulations of pyrazole derivatives into the active sites of proteins like receptor tyrosine kinases and cyclin-dependent kinases (CDK2) have shown that they often act as inhibitors.[8] The interactions are typically stabilized by hydrogen bonds between the pyrazole's N-H group and amino acid residues (e.g., glutamic acid, aspartic acid) in the protein's active site. The phenyl and methyl groups often form hydrophobic interactions within the binding pocket, enhancing binding affinity.
-
Trustworthiness of Predictions: The validity of a docking protocol is established by "re-docking" the native ligand found in the crystal structure of the target protein. A low Root-Mean-Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose confirms that the docking parameters can accurately reproduce the experimental binding mode.[10]
Table 3: Representative Docking Results for Pyrazole Derivatives Against Therapeutic Targets
| Target Protein | Ligand Type | Key Interactions Observed | Potential Therapeutic Area |
| Tyrosine Kinase (VEGFR-2) | Pyrazole derivative | H-bonds with active site residues, hydrophobic interactions | Anticancer[8] |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazole carboxamide | H-bonds, π-π stacking with phenyl rings | Anticancer[8][16] |
| Carbonic Anhydrase II | Pyrazole sulfonamide | Coordination with Zn²⁺ ion, H-bonds with histidine residues | Diuretic, Antiglaucoma[11] |
These studies suggest that 3-Methyl-4-phenyl-1H-pyrazole is a promising candidate for further investigation as an inhibitor of various protein targets, warranting its synthesis and experimental validation.
Experimental Protocols for Synthesis and Validation
Theoretical predictions must be anchored in experimental reality. The following protocols outline the standard procedures for synthesizing and characterizing the title compound.
Synthesis Protocol: One-Pot Condensation
A common and efficient method for synthesizing 4-substituted pyrazoles involves the reaction of a β-ketoaldehyde equivalent with phenylhydrazine.
Step-by-Step Methodology:
-
Preparation of the Intermediate: Phenylacetone is formylated using a suitable agent (e.g., ethyl formate with a sodium ethoxide base) to generate the 3-oxo-2-phenylpropanal intermediate.
-
Cyclization Reaction: The intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: An equimolar amount of phenylhydrazine is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-phenyl-1H-pyrazole.
Spectroscopic Characterization Protocol
-
FT-IR Spectroscopy: A small sample of the purified solid is analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory to obtain the vibrational spectrum.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[2][17] The resulting spectra are analyzed to confirm the presence of all expected proton and carbon signals, validating the molecular structure.
Conclusion and Future Outlook
The theoretical study of 3-Methyl-4-phenyl-1H-pyrazole, through the synergistic application of Density Functional Theory and molecular docking, provides a robust framework for understanding its fundamental properties and predicting its biological potential. Computational analyses of its geometry, electronic structure, and interactions with protein targets reveal a molecule with significant promise for applications in drug discovery, particularly in the development of kinase inhibitors.
The true power of this approach lies in its predictive capacity, guiding experimental efforts and reducing the cycle time for discovery. Future work should focus on synthesizing this compound and its derivatives, validating the theoretical predictions through in vitro assays, and further exploring its therapeutic potential against a broader range of biological targets. This integrated computational-experimental workflow exemplifies a modern, efficient paradigm for chemical and pharmaceutical research.
References
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El-Sayed, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available at: [Link]
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Various Authors. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. Available at: [Link]
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Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]
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Various Authors. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]
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Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available at: [Link]
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Sandhya, H. P. V., & Kumar, K. V. S. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
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Various Authors. (2021). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]
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Yurista, D. A., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]
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ChemSynthesis. 3-methyl-4,5-diphenyl-1H-pyrazole. ChemSynthesis. Available at: [Link]
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Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]
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Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Akın, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
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Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Semantic Scholar. Available at: [Link]
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Iannelli, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
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Various Authors. (2019). Insight into the theoretical and experimental studies of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N (4)-methyl- N (4)- phenylthiosemicarbazone - A potential NLO material. ResearchGate. Available at: [Link]
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NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]
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Chiscop, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
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Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]
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Ahmad, V. U., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.
This guide provides a comprehensive review of the synthesis of a specific, valuable derivative: 3-Methyl-4-phenyl-1H-pyrazole . This compound serves as a crucial building block for the synthesis of more complex molecules in drug discovery and materials science. We will delve into the prevalent synthetic methodologies, with a particular focus on the renowned Knorr pyrazole synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep understanding of the chemical principles that underpin these synthetic transformations.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a robust and versatile method, remains a primary route for the construction of the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The elegance of this method lies in its efficiency and the ready availability of the starting materials.
Mechanistic Insights: Understanding the Regioselectivity
The reaction of an unsymmetrical 1,3-diketone, such as the precursor to our target molecule, with hydrazine presents a question of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization and dehydration lead to the formation of two possible regioisomers.
The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent), and the nature of the hydrazine. In the case of the synthesis of 3-Methyl-4-phenyl-1H-pyrazole, the precursor is 2-phenylacetoacetone. This diketone possesses a methyl ketone and a benzyl ketone moiety. The relative reactivity of these two carbonyl groups dictates the final product. Generally, the less sterically hindered and more electrophilic carbonyl group is preferentially attacked by the hydrazine.
Part 1: Synthesis of the Key Precursor: 2-Phenylacetoacetone
A critical prerequisite for the synthesis of 3-Methyl-4-phenyl-1H-pyrazole is the availability of the 1,3-dicarbonyl precursor, 2-phenylacetoacetone. This compound can be efficiently synthesized via the acetylation of phenylacetone.
Experimental Protocol: Acetylation of Phenylacetone
Objective: To synthesize 2-phenylacetoacetone from phenylacetone.
Materials:
-
Phenylacetone[3]
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenylacetone (1 equivalent) in acetic anhydride (2 equivalents), add anhydrous sodium acetate (0.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylacetoacetone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Acetic anhydride serves as the acetylating agent.
-
Sodium acetate acts as a base to facilitate the enolization of phenylacetone, which is the nucleophilic species in the reaction.
-
The aqueous work-up is necessary to remove excess acetic anhydride, acetic acid, and sodium acetate. The sodium bicarbonate wash neutralizes any remaining acidic components.
Part 2: The Knorr Cyclization: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
With the 2-phenylacetoacetone precursor in hand, the final cyclization to form the pyrazole ring can be accomplished through the Knorr synthesis.
Experimental Protocol: Knorr Pyrazole Synthesis
Objective: To synthesize 3-Methyl-4-phenyl-1H-pyrazole from 2-phenylacetoacetone and hydrazine hydrate.
Materials:
-
2-Phenylacetoacetone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-phenylacetoacetone (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add distilled water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 3-Methyl-4-phenyl-1H-pyrazole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Hydrazine hydrate is the source of the two nitrogen atoms for the pyrazole ring.
-
Ethanol is a common solvent for this reaction, as it solubilizes both reactants.
-
Glacial acetic acid acts as a catalyst to facilitate the condensation and dehydration steps of the mechanism.
-
The reflux conditions provide the necessary energy to drive the reaction to completion.
Visualizing the Workflow: A Step-by-Step Diagram
Caption: Synthetic workflow for 3-Methyl-4-phenyl-1H-pyrazole.
Part 3: Structural Elucidation and Data Analysis
The unambiguous identification of the synthesized 3-Methyl-4-phenyl-1H-pyrazole is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl, phenyl, and pyrazole protons. The chemical shifts and coupling patterns are consistent with the 3-methyl-4-phenyl substitution pattern. |
| ¹³C NMR (CDCl₃) | Resonances for all carbon atoms in the molecule, including the distinct signals for the methyl, phenyl, and pyrazole ring carbons. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) consistent with the molecular formula C₁₀H₁₀N₂ (m/z = 158.20).[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N stretching of the aromatic rings.[4] |
Detailed ¹H NMR Analysis of a Related Isomer
For the related isomer, 3-methyl-1-phenylpyrazole, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 7.79 (d, 1H), 7.64 (t, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (d, 1H), 2.37 (s, 3H).[5] This data provides a valuable reference for the interpretation of the spectrum of the 4-phenyl isomer. The key difference to expect in the spectrum of 3-Methyl-4-phenyl-1H-pyrazole would be the absence of a proton at the 4-position of the pyrazole ring and the presence of a multiplet for the phenyl protons.
Conclusion: A Versatile Synthesis for a Valuable Building Block
This guide has detailed a reliable and well-established synthetic route to 3-Methyl-4-phenyl-1H-pyrazole, a compound of significant interest in the fields of medicinal chemistry and materials science. By providing a thorough understanding of the Knorr pyrazole synthesis, including its mechanistic nuances and practical experimental considerations, we empower researchers to confidently produce this valuable building block. The provided protocols, coupled with the detailed characterization data, serve as a self-validating system for the synthesis and identification of the target molecule. The strategic application of this synthetic methodology will undoubtedly continue to fuel innovation in the development of novel and impactful chemical entities.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 17(11), 937-956.
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
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PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]
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Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]
- Google Patents. (n.d.). RU2245321C2 - Method for preparing phenylacetone.
- Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.
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PubMed Central. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
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Technical Guide: Preliminary Cytotoxicity Screening of 3-Methyl-4-phenyl-1H-pyrazole
The following is an in-depth technical guide designed for researchers and drug discovery professionals. It synthesizes physicochemical profiling with rigorous biological screening protocols to evaluate the cytotoxic potential of 3-Methyl-4-phenyl-1H-pyrazole .
Executive Summary
This guide outlines the standard operating procedure (SOP) for the preliminary cytotoxicity profiling of 3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6). As a pyrazole derivative, this scaffold exhibits structural features common to known bioactive agents (e.g., COX-2 inhibitors, kinase inhibitors).[1] However, its lipophilicity (XLogP3 ≈ 2.2) and potential for precipitation in aqueous media require specific handling protocols. This document details the workflow from stock preparation to IC₅₀ determination, emphasizing assay interference mitigation and data integrity.
Compound Profiling & Pre-Screening Preparation
Before initiating biological assays, the physicochemical limitations of the compound must be addressed to prevent false negatives (due to precipitation) or false positives (due to non-specific aggregation).
Physicochemical Properties
| Property | Value | Implication for Screening |
| Molecular Weight | 158.20 g/mol | High permeability potential. |
| XLogP3 | ~2.2 | Moderately lipophilic; requires DMSO for stock. |
| H-Bond Donors/Acceptors | 1 / 1 | Good membrane penetration expected. |
| Solubility (Water) | Low | Critical: Do not dissolve directly in media. |
| Solubility (DMSO) | High (>20 mM) | Preferred solvent for stock solutions. |
Stock Solution Preparation (Protocol)
To ensure reproducibility, volumetric accuracy is paramount.
-
Weighing: Weigh approximately 3.16 mg of 3-Methyl-4-phenyl-1H-pyrazole into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile-filtered DMSO (Dimethyl Sulfoxide, cell culture grade) to achieve a 20 mM stock solution .
-
Note: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at room temperature.
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: On the day of the assay, dilute the stock into serum-free media. Ensure the final DMSO concentration on cells is ≤ 0.5% (v/v) to avoid solvent toxicity.
Experimental Design Strategy
A single-endpoint assay is insufficient for robust validation. We employ a Dual-Readout Strategy :
-
Metabolic Activity (Primary): MTT or Resazurin assay. Measures mitochondrial reductase activity as a proxy for viability.
-
Membrane Integrity (Secondary/Confirmation): LDH Release assay. Confirms that metabolic reduction correlates with cell death, ruling out cytostatic effects or metabolic interference.
Cell Line Selection
Select cell lines based on the intended therapeutic indication (likely oncology or inflammation for pyrazoles).
-
Tumor Models:
-
HeLa (Cervical Cancer): High proliferative rate, robust for initial screening.
-
MCF-7 (Breast Cancer): Common for pyrazole-based kinase inhibitor screening.
-
HepG2 (Liver Carcinoma): Essential for assessing metabolic stability and hepatotoxicity.
-
-
Normal Control (Selectivity):
-
HUVEC or HFF-1 (Fibroblasts): Required to calculate the Selectivity Index (SI).
-
Detailed Screening Protocol (MTT Assay)
This protocol is optimized for a 96-well plate format.[2]
Workflow Visualization
The following diagram illustrates the critical path from cell seeding to data acquisition.
Figure 1: Step-by-step workflow for MTT cytotoxicity screening. Note the critical QC feedback loop.
Step-by-Step Procedure
Step 1: Cell Seeding
-
Harvest cells in the exponential growth phase.
-
Seed 5,000 to 10,000 cells/well (cell line dependent) in 100 µL of complete media.
-
Edge Effect Mitigation: Fill the peripheral wells (rows A and H, columns 1 and 12) with sterile PBS. Do not use these for data to prevent evaporation artifacts.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment [3]
-
Prepare a 2x Working Solution of 3-Methyl-4-phenyl-1H-pyrazole in media.
-
Perform 1:2 or 1:3 serial dilutions. Recommended range: 100 µM down to 0.1 µM (8 points).
-
Remove spent media from wells (carefully, or add 2x solution directly to existing 100 µL if adapting protocol).
-
Controls:
-
Negative Control: 0.5% DMSO in media (Vehicle).
-
Positive Control:[4] Doxorubicin (1 µM) or Triton X-100 (for 100% kill).
-
Blank: Media only (no cells).
-
Step 3: Incubation & Reagent Addition
-
Incubate treated plates for 48 or 72 hours .
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals are visible.
Step 4: Solubilization & Readout
-
Aspirate media carefully (unless using a stop-solution method).
-
Add 100 µL DMSO to dissolve crystals. Shake plate on an orbital shaker for 10 minutes.
-
Measure Absorbance (OD) at 570 nm with a reference filter at 630 nm .
Data Analysis & Validation
Viability Calculation
Calculate the percentage of cell viability for each concentration:
IC₅₀ Determination
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.
QC Metrics (Self-Validation)
A valid assay must meet these criteria:
-
Z-Factor: > 0.5 (indicates excellent separation between vehicle and positive control).
-
CV (Coefficient of Variation): < 15% between replicate wells.
-
Dose-Response: The curve must show a sigmoidal shape with defined upper and lower plateaus.
Decision Matrix
Use the following logic to interpret results:
Figure 2: Decision matrix for compound progression based on IC₅₀ values.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility at high conc. (>100 µM). | Check wells microscopically before MTT addition. Lower max concentration. |
| High Background OD | Fingerprints on plate or dust. | Wipe plate bottom with 70% ethanol before reading. |
| Non-Sigmoidal Curve | "Edge effect" evaporation. | Use PBS in outer wells; verify incubator humidity. |
| False Positive (MTT) | Compound reduces MTT chemically. | Incubate compound + MTT without cells. If purple, switch to ATP-based assay (CellTiter-Glo). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139601, 3-Methyl-4-phenylpyrazole. Retrieved January 31, 2026 from .
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. .
-
Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.[5] Acta Chimica Slovenica, 62, 136–151.[5] .
-
Zhang, S., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 18(10), 2069. .
-
Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15. .
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Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore of 3-Methyl-4-phenyl-1H-pyrazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyl-4-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the key chemical features responsible for its therapeutic effects—its pharmacophore—is paramount for the rational design of novel, more potent, and selective drug candidates. This in-depth technical guide provides a comprehensive exploration of the pharmacophore of 3-methyl-4-phenyl-1H-pyrazole, with a particular focus on its potential as an anticancer agent. We will delve into both computational and experimental methodologies for pharmacophore elucidation, grounded in field-proven insights and supported by authoritative references. This guide is designed to empower researchers and drug development professionals to effectively leverage this valuable scaffold in their quest for next-generation therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and their derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The 3-methyl-4-phenyl-1H-pyrazole core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the methyl and phenyl groups provides a foundational structure that can be readily modified to explore structure-activity relationships (SAR) and optimize biological activity.[3][4] Recent studies on derivatives of this core, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have demonstrated significant antioxidant and anticancer activities, with some compounds inducing p53-mediated apoptosis in colorectal carcinoma cells.[5] This suggests that the 3-methyl-4-phenyl-1H-pyrazole scaffold may exert its anticancer effects through modulation of critical cellular pathways, such as the p53 signaling pathway.[5][]
This guide will provide a detailed roadmap for elucidating the pharmacophore of this important scaffold, enabling the design of next-generation inhibitors targeting pathways implicated in cancer and other diseases.
Methodologies for Pharmacophore Elucidation
The identification of a pharmacophore can be approached from two primary angles: ligand-based and structure-based methods. The choice of methodology is often dictated by the availability of structural information for the biological target.
Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed. This method relies on the principle that a set of molecules that bind to the same target will share common chemical features arranged in a specific spatial orientation.
This protocol outlines the generation of a common feature pharmacophore model from a set of active pyrazole derivatives.
-
Ligand Preparation and Training Set Selection:
-
Rationale: The quality of the training set is critical for the generation of a meaningful pharmacophore model. The selected ligands should exhibit a range of activities and structural diversity.
-
Steps:
-
Collect a dataset of 3-methyl-4-phenyl-1H-pyrazole analogs with known biological activity (e.g., IC50 values against a specific cancer cell line).
-
Import the 2D or 3D structures of the ligands into Discovery Studio.
-
Generate 3D conformations for each ligand using the "Generate Conformations" protocol. A diverse set of conformations is essential to ensure the correct bioactive conformation is represented.
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set will be used to build the model, while the test set will be used for validation.[]
-
-
-
Common Feature Pharmacophore Generation (HipHop Algorithm):
-
Rationale: The HipHop algorithm identifies common chemical features present in the training set molecules and generates pharmacophore hypotheses based on their spatial arrangement.[7]
-
Steps:
-
Open the "Pharmacophore Generation (Ligand-Based)" protocol.
-
Select the prepared training set as the input ligands.
-
Define the essential chemical features to be considered (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic Ring).
-
Run the protocol to generate a set of pharmacophore hypotheses. Each hypothesis will be ranked based on a score that reflects how well it maps to the active ligands.
-
-
-
Pharmacophore Model Validation:
-
Rationale: Validation is a crucial step to ensure the generated pharmacophore model is statistically significant and can distinguish between active and inactive compounds.[8]
-
Steps:
-
Test Set Validation: Screen the test set against the generated pharmacophore hypotheses. A good model should correctly identify the active compounds in the test set.
-
Decoy Set Screening and ROC Curve Analysis:
-
Generate a decoy set of molecules with similar physicochemical properties to the active compounds but with different topologies.
-
Screen both the active compounds and the decoy set against the top-ranked pharmacophore model.
-
Generate a Receiver Operating Characteristic (ROC) curve by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity).[1][9][10] The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and decoys. An AUC value close to 1 indicates an excellent model, while a value of 0.5 suggests random selection.[8]
-
-
-
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling
When the 3D structure of the biological target (e.g., a protein-ligand complex from the Protein Data Bank) is available, a structure-based approach can be utilized. This method directly analyzes the interactions between the ligand and the active site of the target to derive a pharmacophore.
This protocol describes the generation of a pharmacophore model from a protein-ligand complex.
-
Protein-Ligand Complex Preparation:
-
Rationale: The starting structure must be of high quality and properly prepared to ensure the accurate identification of key interactions.
-
Steps:
-
Import the PDB structure of the target protein in complex with a pyrazole-based inhibitor into Maestro.
-
Use the "Protein Preparation Wizard" to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network.
-
Prepare the ligand using "LigPrep" to generate low-energy 3D conformations and correct ionization states.
-
-
-
Pharmacophore Site Generation:
-
Rationale: This step identifies the key interaction points within the binding site that are crucial for ligand recognition.
-
Steps:
-
Open the "Develop Pharmacophore Model" panel.
-
Select the prepared protein-ligand complex.
-
The software will automatically generate pharmacophore features based on the interactions observed in the complex (e.g., hydrogen bonds, hydrophobic interactions, aromatic stacking).
-
-
-
Pharmacophore Model Refinement and Validation:
-
Rationale: The automatically generated pharmacophore may require refinement to focus on the most critical interactions. Validation ensures the model's predictive power.
-
Steps:
-
Manually inspect the generated pharmacophore features and edit or delete them based on known SAR data or visual inspection of the binding pocket.
-
Validate the model using a test set of known active and inactive compounds, as described in the ligand-based protocol, including ROC curve analysis.
-
-
Caption: Structure-Based Pharmacophore Modeling Workflow.
Structure-Activity Relationship (SAR) and Pharmacophore Features of 3-Methyl-4-phenyl-1H-pyrazole Derivatives
SAR studies are crucial for understanding how chemical modifications to a core scaffold affect its biological activity.[3][4][11] For 3-methyl-4-phenyl-1H-pyrazole derivatives, several key structural features have been identified as important for their anticancer activity.
| Position | Modification | Impact on Anticancer Activity | Reference |
| C4-phenyl | Substitution with electron-withdrawing or electron-donating groups | Modulates potency; specific effects depend on the target and cell line. | [12][13] |
| N1-phenyl | Substitution on the phenyl ring | Can influence binding affinity and selectivity. | [12] |
| C3-methyl | Replacement with other alkyl or aryl groups | Can alter steric and electronic properties, affecting target interaction. | [14][15] |
| C5-position | Introduction of various substituents | Can introduce additional interaction points with the target. | [12] |
Based on these SAR insights and the known interactions of pyrazole-based inhibitors with various targets, a hypothetical pharmacophore for the anticancer activity of 3-methyl-4-phenyl-1H-pyrazole derivatives can be proposed.
Caption: Hypothetical Pharmacophore for 3-Methyl-4-phenyl-1H-pyrazole.
This hypothetical model suggests the presence of:
-
Two Aromatic Rings (AR): The phenyl groups at the C4 and N1 positions are likely involved in π-π stacking or hydrophobic interactions within the target's binding pocket.
-
One Hydrophobic Feature (HY): The methyl group at the C3 position contributes to the overall hydrophobicity and may fit into a small hydrophobic pocket.
-
One Hydrogen Bond Donor (HBD): The N-H of the pyrazole ring can act as a hydrogen bond donor.
-
One Hydrogen Bond Acceptor (HBA): The second nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor.
Application in Drug Design: From Pharmacophore to Lead Candidate
A validated pharmacophore model is a powerful tool for virtual screening of large compound libraries to identify novel hits with the desired biological activity.
Caption: Virtual Screening Workflow using a Pharmacophore Model.
The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target. This is followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their drug-like properties. Promising candidates can then be synthesized and evaluated in biological assays to confirm their activity.
Conclusion and Future Directions
The 3-methyl-4-phenyl-1H-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. By systematically exploring its pharmacophore using the computational and experimental methodologies outlined in this guide, researchers can accelerate the design and development of potent and selective drug candidates. The integration of ligand-based and structure-based approaches, coupled with robust validation techniques, provides a powerful strategy for unlocking the full therapeutic potential of this versatile chemical entity. Future work should focus on identifying specific biological targets for this scaffold and its derivatives to enable more targeted drug design efforts.
References
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BIOVIA, Dassault Systèmes. PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. Available from: [Link]
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Deshmukh, S. J., et al. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Advances, 11(48), 30297-30311. Available from: [Link]
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Di Mola, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. Available from: [Link]
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Ganesan, A., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 6(41), 27286–27302. Available from: [Link]
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Haque, E., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12301. Available from: [Link]
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Kharb, R., et al. (2020). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 353(12), 2000470. Available from: [Link]
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Kumar, A., et al. (2023). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Drug Targets, 24(11), 934-959. Available from: [Link]
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Mahrous, R. S., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150. Available from: [Link]
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Schrödinger, LLC. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Available from: [Link]
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Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available from: [Link]
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Wang, R., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6525. Available from: [Link]
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YouTube. (2020). Demonstration-7 Pharmacophore model generation and screening. Available from: [Link]
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Centurion University of Technology and Management. Pharmacophore modeling using Discovery Studio. CUTM Courseware. Available from: [Link]
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Bondock, S., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(10), 3295-3305. Available from: [Link]
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ResearchGate. (2020). Validation of the pharmacophore model by ROC method. Available from: [Link]
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Li, H., et al. (2015). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Journal of Molecular Modeling, 21(5), 118. Available from: [Link]
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ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Available from: [Link]
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YouTube. (2021). Graphviz tutorial. Available from: [Link]
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Shand, N. S., et al. (2004). Pharmacophore model for novel inhibitors of ubiquitin isopeptidases that induce p53-independent cell death. Molecular Cancer Therapeutics, 3(7), 777-786. Available from: [Link]
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Bentham Science Publishers. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
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El-Sayed, N. N. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(1), 24-37. Available from: [Link]
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ResearchGate. (2021). ROC curves for validation of the pharmacophore model and the docking protocols. Available from: [Link]
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Pajak, B., et al. (2022). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. International Journal of Molecular Sciences, 23(24), 15904. Available from: [Link]
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ResearchGate. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Available from: [Link]
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PubMed. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
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PubMed. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]
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Kumar, R., et al. (2024). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. ChemistrySelect, 9(4), e202304033. Available from: [Link]
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ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]
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Methodological & Application
Protocol for the Synthesis of 3-Methyl-4-phenyl-1H-pyrazole: A Key Heterocyclic Scaffold
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-methyl-4-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is based on classical and reliable organic chemistry transformations, beginning with the formation of a key β-dicarbonyl intermediate, 2-phenyl-2,4-pentanedione, via a Claisen condensation, followed by a Paal-Knorr type cyclocondensation with hydrazine hydrate. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical considerations for reaction setup, monitoring, purification, and characterization.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3] Compounds such as celecoxib (an anti-inflammatory drug), ruxolitinib (an anticancer agent), and sildenafil (used for erectile dysfunction) highlight the therapeutic importance of this heterocyclic system.[1][2]
3-Methyl-4-phenyl-1H-pyrazole, in particular, serves as a valuable building block for the synthesis of more complex molecules in drug development pipelines.[4] This guide details a robust and reproducible synthetic route, emphasizing the chemical principles that ensure a successful outcome. The chosen strategy is a two-step sequence that is accessible in a standard synthetic chemistry laboratory.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Synthesis of the 1,3-Dicarbonyl Intermediate: Preparation of 2-phenyl-2,4-pentanedione from phenylacetone. This intermediate contains the requisite carbon framework for the target pyrazole.
-
Heterocyclic Ring Formation: The cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine hydrate to construct the pyrazole ring, a classic method known as the Paal-Knorr synthesis.[5][6]
The complete workflow is illustrated in the diagram below.
Caption: Overall workflow for the two-step synthesis of 3-methyl-4-phenyl-1H-pyrazole.
PART I: Synthesis of 2-Phenyl-2,4-pentanedione
Mechanistic Principle: The Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds.[7] In this protocol, it involves the acylation of a ketone enolate. Phenylacetone is deprotonated at the α-carbon by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride. A subsequent workup yields the desired 1,3-dicarbonyl product. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without competing side reactions.
Note on Precursors: Phenylacetone (also known as P2P) is a controlled substance in many jurisdictions due to its use in the illicit manufacture of amphetamines.[8][9] Researchers must ensure full compliance with all local and national regulations regarding its acquisition, handling, and storage.
Experimental Protocol: 2-Phenyl-2,4-pentanedione
Materials and Reagents:
-
Phenylacetone (C₉H₁₀O)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Enolate Formation: Slowly add phenylacetone (1.0 equivalent) dissolved in anhydrous diethyl ether to the stirred suspension via the addition funnel. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate.
-
Acylation: Cool the reaction mixture in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise from the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Reaction Quench and Work-up: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5-6 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted acid and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenyl-2,4-pentanedione, which can be used in the next step directly or purified further by vacuum distillation.
PART II: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Mechanistic Principle: The Paal-Knorr Pyrazole Synthesis
The Paal-Knorr synthesis is the most straightforward and widely used method for preparing pyrazoles.[5] The reaction proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[6] The mechanism involves the initial nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to eliminate two molecules of water, leading to the formation of the stable aromatic pyrazole ring.[10][11]
Experimental Protocol: 3-Methyl-4-phenyl-1H-pyrazole
Materials and Reagents:
-
2-Phenyl-2,4-pentanedione (crude or purified from Part I)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-2,4-pentanedione (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic, and a slight warming of the flask may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Work-up and Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic solution with saturated NaHCO₃ solution and then with brine to remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-methyl-4-phenyl-1H-pyrazole can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a solid.[12][13]
Quantitative Data and Product Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: 2-Phenyl-2,4-pentanedione | Step 2: 3-Methyl-4-phenyl-1H-pyrazole |
| Primary Reactant | Phenylacetone | 2-Phenyl-2,4-pentanedione |
| Molecular Weight | 134.18 g/mol | 176.21 g/mol |
| Co-Reactant | Acetic Anhydride | Hydrazine Hydrate |
| Molecular Weight | 102.09 g/mol | 50.06 g/mol |
| Molar Equivalents | 1.0 (Phenylacetone) | 1.0 (Diketone) |
| 1.1 (Acetic Anhydride) | 1.1 (Hydrazine Hydrate) | |
| Product Formula | C₁₁H₁₂O₂ | C₁₀H₁₀N₂ |
| Product Mol. Weight | 176.21 g/mol | 158.20 g/mol |
| Typical Yield | 65-80% | 80-95% |
Expected Characterization Data for 3-Methyl-4-phenyl-1H-pyrazole: [14]
-
Appearance: Solid
-
Molecular Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
-
CAS Number: 13788-84-6
-
Solubility: Soluble in DMSO and Methanol; insoluble in water.[15]
-
Spectroscopic Data: The structure should be confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to verify the presence of the phenyl and methyl groups, the pyrazole ring protons, and the correct molecular ion peak.
References
-
Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
-
El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]
-
LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? Retrieved from [Link]
-
Chemeurope.com. (n.d.). Phenylacetone. Retrieved from [Link]
-
Li, Y., et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(15), 5850–5854. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and its derivatives with 1,3-difunctional compounds b) 1,3-dipolarcycloadditions of diazo compounds. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
-
Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 816–829. [Link]
-
Trofimov, B. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7175–7187. [Link]
-
Guo, S., et al. (2012). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine. Organic & Biomolecular Chemistry, 10(14), 2753-2760. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Chemistry & Biodiversity. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry & Biodiversity, 18(7), e2100765. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 8. Phenylacetone - Wikipedia [en.wikipedia.org]
- 9. Phenylacetone [chemeurope.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. 3-Methyl-4-phenyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. 3-Methyl-4-phenyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
microwave-assisted synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Executive Summary
This application note details a robust, two-step, one-pot microwave-assisted protocol for the synthesis of 3-Methyl-4-phenyl-1H-pyrazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for p38 MAP kinase inhibitors, COX-2 inhibitors, and various non-steroidal anti-inflammatory drugs (NSAIDs).
Traditional thermal cyclocondensation (Knorr-type) often requires reflux times exceeding 12 hours with variable regioselectivity. The protocol described herein utilizes microwave dielectric heating to accelerate the reaction kinetics, reducing total synthesis time to under 30 minutes while improving yield and purity profiles.
Key Advantages:
-
Speed: Total reaction time < 30 mins (vs. 12+ hours thermal).
-
Atom Economy: Utilizes the "Enaminone Route" for high regiocontrol.
-
Green Chemistry: Solvent-free first step; Ethanol-based second step.
Regulatory & Safety Compliance (Critical)
Precursor Warning: This protocol utilizes 1-Phenylpropan-2-one (Phenylacetone/P2P) as the starting material.
-
United States: Schedule II Controlled Substance (DEA).[1][2]
-
International: Highly regulated under UN Convention Against Illicit Traffic in Narcotic Drugs (Table I precursor).
User Prerequisite: This guide is intended strictly for authorized research facilities possessing valid regulatory licenses (e.g., DEA Form 225/223) for handling Schedule II precursors. Ensure all work is conducted in a fume hood to contain volatile amine byproducts.
Scientific Rationale & Mechanism
Retrosynthetic Logic
To achieve the specific 3-methyl-4-phenyl substitution pattern, the standard reaction of hydrazine with a 1,3-dicarbonyl (which typically yields 3,5-disubstituted pyrazoles) is insufficient. Instead, we employ the Enaminone Intermediate strategy.
-
Regioselective Activation: Reaction of phenylacetone with
-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA attacks the most acidic protons ( -methylene, pKa ~13) rather than the terminal methyl (pKa ~20), ensuring the phenyl group ends up at position 4 of the final pyrazole ring. -
Cyclocondensation: Hydrazine acts as a dinucleophile, displacing the dimethylamine leaving group and condensing with the carbonyl.
Reaction Scheme
Figure 1: Reaction pathway via enaminone intermediate ensuring 3,4-substitution pattern.[3]
Experimental Protocol
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).
-
10 mL or 35 mL pressurized microwave reaction vials with snap-caps.
-
Magnetic stir bars.
Reagents:
-
1-Phenylpropan-2-one (Phenylacetone) [CAS: 103-79-7][2]
- -Dimethylformamide dimethyl acetal (DMF-DMA) [CAS: 4637-24-5]
-
Hydrazine Hydrate (50-60% or 80%) [CAS: 7803-57-8]
-
Ethanol (Absolute)
Step 1: Synthesis of Enaminone Intermediate
Note: This step is performed solvent-free to maximize microwave absorption by the polar DMF-DMA.
-
Load: In a 10 mL microwave vial, add Phenylacetone (1.0 mmol, 134 mg) and DMF-DMA (1.2 mmol, 143 mg).
-
Seal: Add a stir bar and seal the vial with a PTFE/silicone cap.
-
Irradiate (Method A):
-
Mode: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 10:00 minutes
-
Pressure Limit: 250 psi
-
Power: Max 300W (System will modulate to maintain temp).
-
-
Cool: Allow the vessel to cool to < 50 °C using compressed air (internal reactor function).
-
Observation: The mixture should turn from clear/pale yellow to a deep yellow/orange viscous oil (the enaminone).
Step 2: Cyclocondensation to Pyrazole
Note: This is a "one-pot" addition. Do not isolate the intermediate.
-
Add: Carefully uncap the vial. Add Ethanol (3.0 mL) and Hydrazine Hydrate (1.5 mmol, ~75 µL).
-
Seal: Reseal the vial.
-
Irradiate (Method B):
-
Mode: Dynamic (Standard)
-
Temperature: 85 °C (Ethanol reflux equivalent under pressure)
-
Hold Time: 10:00 minutes
-
Stirring: High
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Stir for 15 minutes. The product usually precipitates as a white or off-white solid.
-
Filtration: Collect solid by vacuum filtration. Wash with cold water (2 x 5 mL).
-
Purification (Optional): Recrystallize from minimal hot Ethanol or EtOH/Water (8:2) if high purity (>99%) is required for biological assay.
-
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Data Analysis & Validation
To ensure the correct isomer (3-methyl-4-phenyl) was formed rather than the 3-phenyl-4-methyl or other regioisomers, analyze the proton NMR.
Table 1: Expected Analytical Data
| Parameter | Value / Characteristic | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 142 – 145 °C | Literature range for 3-methyl-4-phenyl isomer. |
| Yield | 85 – 92% | Microwave method typically exceeds thermal yields (60-70%). |
| 1H NMR (DMSO-d6) | Methyl group at C3. | |
| 1H NMR (DMSO-d6) | Phenyl group protons. | |
| 1H NMR (DMSO-d6) | Critical Diagnostic: This singlet confirms the C5 position is unsubstituted. | |
| 1H NMR (DMSO-d6) | Exchangeable pyrazole NH. |
Interpretation: The presence of a sharp singlet around 7.9-8.0 ppm corresponds to the single proton on the pyrazole ring (H-5). If the regioselectivity were reversed (forming 3-phenyl-5-methyl), the methyl shift would likely differ, but the coupling patterns in the aromatic region would remain similar. The enaminone route described guarantees the 4-phenyl placement due to the initial nucleophilic attack of DMF-DMA on the benzylic methylene.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enaminone formation | Ensure Step 1 reaches 120°C. DMF-DMA can hydrolyze; use fresh reagent. |
| Oily Product | Residual DMF or solvent | Recrystallize from EtOH/Water. Oil usually solidifies upon scratching/cooling. |
| Pressure Spike | Decomposition of Hydrazine | Ensure temperature in Step 2 does not exceed 100°C. Hydrazine generates |
| Regioisomer Impurity | Attack at wrong carbon | Unlikely with Phenylacetone. Verify starting material purity.[4] |
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review): Karakaya, A. (2025).[5] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.
-
Enaminone Chemistry (Mechanism Base): Al-Mousawi, S. M., et al. (2018). "Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines." ResearchGate / Arkivoc.
-
Regioselectivity of DMF-DMA Reactions: Luo, Y., et al. (2024). "Synthesis of New Representatives of Push–Pull Enamines..." Molecules.
-
General Microwave Pyrazole Protocols: Gomes, M., et al. (2013). "Pyrazole synthesis under microwave irradiation and solvent-free conditions." Journal of the Brazilian Chemical Society.
-
Safety Data & Handling (Phenylacetone): Cayman Chemical.[6] (2023).[5][6] "Safety Data Sheet: Phenylacetone."
Sources
Synthesis of 3-Methyl-4-phenyl-1H-pyrazole: An Application Note and Detailed Protocol
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic substitution on the pyrazole ring allows for the fine-tuning of its pharmacological profile. 3-Methyl-4-phenyl-1H-pyrazole, in particular, serves as a valuable building block for the synthesis of more complex bioactive molecules. This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Methyl-4-phenyl-1H-pyrazole, designed for researchers, scientists, and professionals in the field of drug development. The described protocol is based on the well-established Knorr pyrazole synthesis, a robust and reliable method for the construction of the pyrazole core.[1][2][3][4][5]
Strategic Approach: The Knorr Pyrazole Synthesis
The cornerstone of this synthetic protocol is the Knorr pyrazole synthesis, a classical and highly efficient method for the formation of pyrazoles.[1][2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this specific application, 2-phenyl-1,3-butanedione is utilized as the 1,3-dicarbonyl precursor, which reacts with hydrazine hydrate to yield the target molecule, 3-Methyl-4-phenyl-1H-pyrazole.
The causality behind this choice of reaction lies in its reliability, generally high yields, and the commercial availability of the necessary starting materials or their straightforward preparation. The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring.
Experimental Workflow Overview
The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 2-phenyl-1,3-butanedione, via a Claisen condensation. The second stage is the Knorr pyrazole synthesis to yield the final product.
Sources
Application Note: The 3-Methyl-4-phenyl-1H-pyrazole Scaffold in Anticancer Discovery
Executive Summary
The 3-methyl-4-phenyl-1H-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In oncology, this scaffold is not merely a building block but a potent pharmacophore used to design inhibitors for Janus Kinases (JAK) , Aurora Kinases , BRAF , and Cyclin-Dependent Kinases (CDKs) .[1]
This guide details the application of this scaffold in drug discovery, moving from structural derivatization to validation of mechanism of action (MoA).[1] It provides protocols for synthesizing bioactive libraries, screening for kinase selectivity, and validating apoptotic induction in resistant cancer cell lines (e.g., MCF-7, HepG2, K562).[1]
Scientific Background & Mechanism of Action[1][2]
The Pharmacophore Hypothesis
The 3-methyl-4-phenyl-1H-pyrazole core mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of protein kinases.
-
N1 Position: The "head" group; critical for solubility and solvent interaction.[1] Derivatization here (e.g., with thiazoles or pyrimidines) dictates selectivity.[1]
-
C3 Methyl / C4 Phenyl: These groups provide hydrophobic interactions within the kinase hinge region, stabilizing the inhibitor-enzyme complex.
-
C5 Position: Often left open or substituted to tune electronic properties.[1]
Target Pathways
Derivatives of this scaffold act as multitarget inhibitors:
-
JAK/STAT Pathway: Inhibition of JAK2/3 prevents phosphorylation of STAT3/5, blocking downstream survival signaling in myeloid leukemias.[1]
-
Mitotic Regulation: Inhibition of Aurora A/B kinases leads to defects in centrosome maturation and spindle assembly, forcing cells into G2/M arrest .[1]
-
Apoptosis Induction: Modulation of Bcl-2 family proteins (downregulation of Bcl-2, upregulation of Bax) triggers the intrinsic mitochondrial apoptotic pathway.[1]
Pathway Visualization
The following diagram illustrates the dual-inhibition mechanism often observed with optimized pyrazole derivatives.
Caption: Dual-mechanism of action where pyrazole derivatives inhibit JAK/STAT signaling and Aurora kinase activity, converging on mitochondrial apoptosis.[1]
Experimental Protocols
Protocol A: Chemical Derivatization (Library Generation)
Objective: To functionalize the N1 position of the parent scaffold to enhance kinase affinity.[1]
Reagents:
-
Aryl/Alkyl halides (e.g., benzyl bromide, chloropyrimidines)[1]
-
Base: K₂CO₃ or NaH[1]
-
Solvent: DMF or Acetonitrile (ACN)[1]
Workflow:
-
Dissolution: Dissolve 1.0 eq (158 mg, 1 mmol) of 3-methyl-4-phenyl-1H-pyrazole in 5 mL anhydrous DMF.
-
Deprotonation: Add 1.5 eq of K₂CO₃. Stir at RT for 30 min to generate the pyrazolate anion.
-
Coupling: Add 1.1 eq of the electrophile (e.g., 4-chloropyrimidine for CDK targeting).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]
-
Validation: Confirm structure via ¹H-NMR (Look for disappearance of NH signal at ~12-13 ppm).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values against a panel of cancer cell lines.[1]
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), K562 (Leukemia), HCT116 (Colon).[1]
-
Control: Normal fibroblast line (NIH/3T3) to assess selectivity.
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Prepare a stock solution of the derivative (10 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in culture media.
-
Critical: Final DMSO concentration must be < 0.1%.[1]
-
-
Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.
-
Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate % Cell Viability =
.[1] Plot dose-response curves to derive IC50.
Protocol C: Mechanistic Validation (Western Blotting)
Objective: Confirm inhibition of the JAK/STAT pathway.[1]
Target Proteins: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705), Cleaved Caspase-3, GAPDH (Loading Control).[1]
Workflow:
-
Treatment: Treat K562 cells with the compound at IC50 and 2xIC50 for 24 hours.
-
Lysis: Wash cells with cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Quantification: Normalize protein concentration using BCA assay.
-
Separation: Load 30 µg protein on 10% SDS-PAGE gel. Run at 100V.[1]
-
Transfer: Transfer to PVDF membrane (100V, 1h, 4°C).
-
Blocking: Block with 5% BSA in TBST for 1h (Milk interferes with phosphoproteins).
-
Antibody Incubation:
-
Detection: Use ECL substrate and image.
-
Expected Result: Dose-dependent decrease in p-STAT3 bands compared to Total-STAT3.
-
Data Summary: Structure-Activity Relationship (SAR)[1]
The following table summarizes literature values for derivatives of the 3-methyl-4-phenyl-1H-pyrazole core, highlighting the impact of N1-substitution.
| Derivative Type | N1-Substituent | Target Kinase | Cell Line | IC50 (µM) | Mechanism |
| Parent | -H | Weak / Non-specific | HCT116 | > 50 | Baseline scaffold |
| Type I | 4-Phenyl-imidazol-2-yl | JAK2 / Aurora A | K562 | 0.16 / 0.94 | G2/M Arrest |
| Type II | Pyrimidine-amine | CDK16 / PCTAIRE | MCF-7 | 0.033 | Cell Cycle Arrest |
| Type III | Thiazole-hydrazone | EGFR | HepG2 | 0.06 | Apoptosis |
Note: The unsubstituted parent compound serves as a starting material.[1] Biological potency is unlocked via N1-functionalization.
References
-
Synthesis and Anticancer Evaluation of Pyrazole Derivatives Source: ResearchGate / Vertex AI Search Context:[1] Describes the synthesis of 3-methyl-4-phenyl-1H-pyrazole derivatives and their inhibitory effects on BRAF and COX-2.
-
Design of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as JAK/Aurora inhibitors Source: PubMed / NIH (2021) Context:[1] Identifies specific pyrazole derivatives as dual inhibitors of JAK2/3 and Aurora A/B kinases with nanomolar potency.[1][5]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors (PCTAIRE Family) Source: MDPI (Molecules) Context: Details the use of the pyrazole core to target the understudied CDK16 kinase family for breast cancer therapy.
-
[1]
-
-
Sigma-Aldrich Product Data: 3-Methyl-4-phenyl-1H-pyrazole Source: Sigma-Aldrich Context:[2] Physicochemical properties and CAS 13788-84-6 verification.[2]
-
[1]
-
-
Thiophene-based N-phenyl pyrazolines: Synthesis and Anticancer Activity Source: Journal of Applied Pharmaceutical Science (2024) Context:[1][6][7] Recent study on pyrazoline derivatives (reduced pyrazoles) and their EGFR docking/anticancer profiles.[1]
Sources
- 1. japsonline.com [japsonline.com]
- 2. 3-Methyl-4-phenyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US20190345152A1 - Substituted Pyrazole Compounds and Methods of Using Them for Treatment of Hyperproliferative Diseases - Google Patents [patents.google.com]
- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-4-phenyl-1H-pyrazole as an anti-inflammatory agent
Executive Summary & Rationale
3-Methyl-4-phenyl-1H-pyrazole represents a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural core for a class of non-steroidal anti-inflammatory drugs (NSAIDs) including the COX-2 selective inhibitor, Celecoxib. This application note details the technical protocols for synthesizing, validating, and characterizing the anti-inflammatory efficacy of this specific scaffold.
Unlike non-selective NSAIDs that often cause gastrointestinal toxicity via COX-1 inhibition, 3,4-disubstituted pyrazoles offer a tunable platform for achieving COX-2 selectivity . The 4-phenyl moiety facilitates hydrophobic interactions within the COX-2 active site, while the 3-methyl group provides steric bulk that can be further derivatized to enhance lipophilicity or metabolic stability.
Key Applications:
-
Lead Optimization: A template for developing dual COX-2/5-LOX inhibitors.
-
Pathway Probing: A tool compound for investigating NF-κB modulation and Nitric Oxide (NO) suppression in macrophages.
-
Therapeutic Development: Preclinical candidate for rheumatoid arthritis and acute edema management.
Mechanism of Action (MOA)
The anti-inflammatory potency of 3-Methyl-4-phenyl-1H-pyrazole stems from its ability to intercept the arachidonic acid cascade.
-
COX-2 Inhibition: The pyrazole ring mimics the transition state of arachidonic acid metabolism. The phenyl group at position 4 inserts into the hydrophobic pocket of the COX-2 enzyme, preventing the conversion of arachidonic acid to Prostaglandin G2 (PGG2), thereby reducing downstream pro-inflammatory mediators like PGE2.
-
Nitric Oxide Suppression: Secondary mechanisms include the downregulation of iNOS (inducible Nitric Oxide Synthase) expression, likely via upstream inhibition of the NF-κB signaling pathway.
Visualization: Inflammatory Signaling Cascade
The following diagram illustrates the intervention points of the pyrazole scaffold within the cellular inflammatory pathway.
Figure 1: Mechanism of Action showing selective COX-2 inhibition by the pyrazole scaffold, sparing the COX-1 homeostatic pathway.
Chemical Synthesis Protocol
Objective: Synthesize high-purity 3-Methyl-4-phenyl-1H-pyrazole for biological testing.
Method: Condensation of
Reagents
-
Precursor: 3-Methyl-4-phenyl-but-3-en-2-one (or equivalent 1,3-dicarbonyl precursor).
-
Reagent: Hydrazine hydrate (
, 99%). -
Solvent: Absolute Ethanol (EtOH).[1]
-
Catalyst: Glacial Acetic Acid (catalytic amount).[1]
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of the phenyl-substituted precursor in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 15 mmol of hydrazine hydrate at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the cyclization.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to
in an ice bath. The pyrazole derivative should precipitate. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to achieve >98% purity (verify by HPLC).
Quality Control Check:
-
1H NMR (DMSO-d6): Look for the characteristic pyrazole-H singlet around
7.8–8.2 ppm and the methyl singlet around 2.3 ppm.
In Vitro Validation: COX Inhibition Assay
Objective: Quantify the IC50 values for COX-1 and COX-2 to determine selectivity ratios.
Protocol
-
Assay Kit: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit.
-
Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in reaction buffer (100 mM Tris-HCl, pH 8.0).
-
Compound Dilution: Prepare serial dilutions of 3-Methyl-4-phenyl-1H-pyrazole (0.01
M to 100 M) in DMSO. Final DMSO concentration must be <2%. -
Incubation: Incubate enzyme + inhibitor for 10 minutes at
. -
Initiation: Add Arachidonic Acid (100
M) and the fluorometric substrate (ADHP). -
Measurement: Incubate for 2 minutes and read fluorescence (Ex 530 nm / Em 590 nm).
Data Analysis Template
| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) |
| 3-Methyl-4-phenyl-1H-pyrazole | Expected: >50 | Expected: 0.5 - 5.0 | >10 (Selective) |
| Indomethacin (Control) | 0.1 | 0.8 | 0.12 (Non-selective) |
| Celecoxib (Control) | 15 | 0.04 | 375 (Highly Selective) |
In Vivo Validation: Carrageenan-Induced Paw Edema
Objective: Assess systemic anti-inflammatory efficacy in a Wistar rat model. This is the gold standard for acute inflammation testing.
Experimental Workflow
The following diagram outlines the critical path for the in vivo study, ensuring ethical compliance and data integrity.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.
Protocol Steps
-
Animals: Male Wistar rats (150–200g).
-
Groups:
-
Group I: Vehicle Control (0.5% CMC).
-
Group II: Standard (Celecoxib 10 mg/kg, p.o.).
-
Group III: Test Compound (3-Methyl-4-phenyl-1H-pyrazole, 10, 20, 40 mg/kg).
-
-
Administration: Administer drugs orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is the mean edema volume of the control group and is the mean edema volume of the treated group.
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as Anti-Inflammatory Agents."[1][2][3][4][5][6][7][8] European Journal of Medicinal Chemistry. Link
-
Tewari, A. K., et al. (2014).[9] "Synthesis and Anti-Inflammatory Activity of Pyrazole Derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Kumar, S., et al. (2013). "Recent Advances in the Synthesis and Biological Activity of Pyrazoles." Journal of Chemical and Pharmaceutical Research. Link
-
Kelekçi, N. G., et al. (2007).[8] "Synthesis and MAO inhibitory activity of some 3-phenyl-5-pyrazolyl derivatives." Bioorganic & Medicinal Chemistry. Link
-
Burguete, A., et al. (2007). "Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Purity Isolation of 3-Methyl-4-phenyl-1H-pyrazole for Pharmaceutical Research and Development
Introduction
3-Methyl-4-phenyl-1H-pyrazole is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, step-by-step protocol for the purification of crude 3-Methyl-4-phenyl-1H-pyrazole to achieve high purity, suitable for the stringent requirements of pharmaceutical research and development. We will explore two primary purification methodologies: recrystallization and column chromatography, explaining the rationale behind each step to ensure robust and reproducible results.
Understanding the Impurity Profile
The synthesis of 3-Methyl-4-phenyl-1H-pyrazole, often achieved through variations of the Knorr pyrazole synthesis, can result in several process-related impurities.[1] Common impurities may include unreacted starting materials, regioisomers (e.g., 5-Methyl-4-phenyl-1H-pyrazole), and byproducts from side reactions. A thorough understanding of the potential impurity profile is critical for selecting the most effective purification strategy.
Materials and Equipment
Reagents and Solvents:
-
Crude 3-Methyl-4-phenyl-1H-pyrazole
-
Reagent-grade Methanol
-
Reagent-grade Acetone
-
HPLC-grade Ethyl Acetate
-
HPLC-grade Hexane
-
Deionized Water
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Anhydrous Sodium Sulfate
-
Triethylamine (optional, for chromatography)
Equipment:
-
Rotary evaporator
-
Magnetic stirrer with hot plate
-
Erlenmeyer flasks
-
Büchner funnel and filter flasks
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Safety Precautions
3-Methyl-4-phenyl-1H-pyrazole and the solvents used in its purification are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Methyl-4-phenyl-1H-pyrazole: May cause skin and serious eye irritation. May cause respiratory irritation.[3]
-
Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Acetone, Ethyl Acetate, Hexane: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[4][5][6]
Purification Workflow Overview
The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the initial purity of the crude product.
Caption: Decision workflow for purification of 3-Methyl-4-phenyl-1H-pyrazole.
Protocol 1: Recrystallization from Methanol/Acetone
This method is ideal for crude material with relatively high purity (>90%) where the impurities have different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Methyl-4-phenyl-1H-pyrazole in a minimal amount of hot acetone. Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization Induction: While the solution is still hot, slowly add methanol (an anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid. The turbidity indicates the onset of crystallization.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow down the cooling process. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze the purity using HPLC and NMR spectroscopy. The melting point should be sharp and within the range of 120-122 °C or 140-144 °C (literature values vary, consistency is key).[7][8]
Protocol 2: Silica Gel Column Chromatography
This technique is highly effective for purifying crude material with lower purity or when dealing with a complex mixture of closely related impurities.
Step-by-Step Methodology:
-
TLC Analysis: Begin by determining the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation of the desired product from impurities with an Rf value of approximately 0.3-0.4 for the product spot. A common starting point is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude 3-Methyl-4-phenyl-1H-pyrazole in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the predetermined solvent system. Maintain a constant flow rate and collect fractions in test tubes or other suitable containers.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product Analysis: Dry the resulting solid under vacuum and characterize it by determining its melting point and analyzing its purity via HPLC and NMR.
Characterization of Purified 3-Methyl-4-phenyl-1H-pyrazole
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 120-122 °C or 140-144 °C (sharp)[7][8] |
| Solubility | Soluble in DMSO and Methanol, insoluble in water[8][9] |
| HPLC Purity | ≥ 98% |
| ¹H NMR | Consistent with the structure of 3-Methyl-4-phenyl-1H-pyrazole |
| ¹³C NMR | Consistent with the structure of 3-Methyl-4-phenyl-1H-pyrazole |
Note on Melting Point: Literature values for the melting point of 3-Methyl-4-phenyl-1H-pyrazole show some variation. It is crucial to obtain a sharp melting point range and to use other analytical data (NMR, HPLC) to confirm purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oily product after recrystallization | Incomplete removal of solvent or presence of low-melting impurities. | Ensure complete drying under vacuum. If the problem persists, a second recrystallization or column chromatography may be necessary. |
| Poor separation in column chromatography | Inappropriate solvent system. | Re-optimize the eluent polarity using TLC. A shallower gradient or isocratic elution may improve separation.[10] |
| Product streaks on TLC plate | Sample is too concentrated or the compound is interacting strongly with the silica gel. | Dilute the sample for TLC analysis. For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Low recovery from recrystallization | The product is too soluble in the chosen solvent system, or too much solvent was used. | Use a more optimal solvent/anti-solvent ratio. Ensure a minimal amount of hot solvent is used for dissolution. |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of 3-Methyl-4-phenyl-1H-pyrazole. The choice between recrystallization and column chromatography should be guided by the initial purity of the crude material. By carefully following these procedures and paying close attention to the underlying scientific principles, researchers can consistently obtain high-purity material, which is essential for the integrity and success of subsequent research and development activities in the pharmaceutical industry.
References
-
ChemSynthesis. 3-methyl-4-phenyl-1H-pyrazole. [Link]
- Goh, K. K., et al. (2012). 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1280.
-
PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
PMC. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
LaboChem. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
SIELC Technologies. Separation of 3-Methyl-1-phenyl-1H-pyrazole on Newcrom R1 HPLC column. [Link]
- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Oxford Academic. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. [Link]
-
ChemSynthesis. methyl 4-(3-phenyl-1H-pyrazol-1-yl)phenyl ether. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Fisher Scientific. 3-Methyl-4-phenyl-1H-pyrazole, 97%. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
-
ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-Methyl-4-phenyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3-Methyl-4-phenyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Process Development Guide: Scalable Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Methyl-4-phenyl-1H-pyrazole , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors). While classical condensation methods (e.g., hydrazine + 1,3-dicarbonyls) often suffer from regioselectivity issues or require controlled precursors (like phenylacetone derivatives), this guide prioritizes a Suzuki-Miyaura Cross-Coupling approach.
Why this route?
-
Regiocontrol: The position of the phenyl ring is fixed by the starting material (4-bromo-3-methylpyrazole), eliminating regioisomeric byproducts common in cyclization routes.
-
Scalability: The reaction avoids high-energy intermediates (diazonium salts) and utilizes standard industrial solvents.
-
Regulatory Compliance: Avoids the use of Schedule II precursors (e.g., Phenylacetone/P2P) often required for the direct cyclization route.
Retrosynthetic Strategy
The synthesis disconnects at the C4-C(Phenyl) bond. The strategy utilizes a palladium-catalyzed coupling between a commercially available halopyrazole and phenylboronic acid.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the pyrazole core.
Experimental Protocol (Scale: 100g Batch)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Role |
| 4-Bromo-3-methyl-1H-pyrazole | 161.00 | 1.00 | 100.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 1.20 | 90.9 | Coupling Partner |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.02 | 10.1 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.50 | 164.3 | Base |
| 1,4-Dioxane | - | - | 1.0 L | Solvent (Organic) |
| Water (Deionized) | - | - | 250 mL | Solvent (Aqueous) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Inertion: Equip a 3-neck 3L round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen (
) for 15 minutes. -
Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with
for 30 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling side-products. -
Charging: Under a gentle
stream, charge the flask with 4-Bromo-3-methyl-1H-pyrazole , Phenylboronic Acid , and Na₂CO₃ . -
Dissolution: Add the degassed solvent mixture. Stir at 250 RPM until solids are well-suspended.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · DCM in one portion. The solution will turn orange/red.
Step 2: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 90°C (internal temperature).
-
Duration: Maintain reflux for 4-6 hours.
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC.
-
Specification: < 1.0% remaining bromide starting material.
-
Note: If conversion stalls, add 0.005 equiv of catalyst and stir for an additional 2 hours.
-
Step 3: Workup & Pd Scavenging
Critical for Pharmaceutical Applications: Unprotected pyrazoles can coordinate Pd, making removal difficult.
-
Cooling: Cool the mixture to room temperature (20-25°C).
-
Filtration: Filter through a pad of Celite to remove insoluble inorganic salts and Palladium black.[1] Wash the pad with Ethyl Acetate (200 mL).
-
Phase Separation: Dilute the filtrate with Ethyl Acetate (500 mL) and wash with Brine (500 mL). Separate the organic layer.[2]
-
Scavenging Protocol:
-
Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at a ratio of 10% w/w relative to the theoretical product yield.
-
Stir at 50°C for 2 hours.
-
Filter through a 0.45 µm membrane to remove the scavenger resin.
-
Step 4: Crystallization
-
Concentration: Concentrate the organic phase under reduced pressure (Rotavap) to a yellow oil/solid.
-
Solvent Swap: Add Isopropyl Alcohol (IPA, 300 mL) and heat to reflux (82°C) until fully dissolved.
-
Cooling Ramp: Cool slowly to 0°C over 4 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold IPA (50 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 75-85% (73-83 g).
-
Purity: >98% (HPLC).
-
Process Logic & Troubleshooting
The following workflow illustrates the decision-making process during the synthesis, specifically addressing the "unprotected nitrogen" challenge common in pyrazole chemistry.
Figure 2: Troubleshooting logic for catalytic stalling. Unprotected azoles can poison Pd; maintaining basicity helps prevent N-Pd coordination.
Analytical Profile
Tautomerism Note
Researchers must be aware that 3-methyl-4-phenyl-1H-pyrazole exists in equilibrium with 5-methyl-4-phenyl-1H-pyrazole .
-
In Solution (NMR): You will observe broadened signals for the pyrazole C3/C5 carbons and the NH proton due to rapid proton exchange.
-
In Solid State: Usually crystallizes as a single tautomer, stabilized by hydrogen bonding.
Specification Sheet
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
12.8 (br s, 1H, NH), 7.95 (s, 1H, Pyrazole-H), 7.50-7.30 (m, 5H, Ph-H), 2.45 (s, 3H, Me). -
Mass Spectrometry (ESI+): Calculated for C10H10N2
; Found . -
Residual Palladium: < 20 ppm (Required for biological assays).
References
-
Suzuki-Miyaura Coupling of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. (2007).[3] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Palladium Removal Protocols: Garrett, C. E., & Prasad, K. (2004).[4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Review of Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
Tautomerism in Pyrazoles: Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] The prevalence of this scaffold in numerous FDA-approved drugs underscores its therapeutic importance.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern experimental procedures for synthesizing pyrazole derivatives, emphasizing the underlying chemical principles and practical laboratory protocols.
Strategic Approaches to Pyrazole Ring Construction: A Comparative Overview
The synthesis of the pyrazole ring can be achieved through several strategic approaches, each with its own merits regarding yield, substrate scope, and reaction conditions. The classical Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely practiced and reliable method.[7][8][9] Another prevalent strategy is the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives.[9][10] More contemporary methods, including multicomponent reactions (MCRs) and the use of green chemistry techniques like microwave and ultrasound assistance, offer advantages in terms of efficiency, atom economy, and environmental impact.[1][5][11][12][13][14]
Comparative Analysis of Key Synthetic Strategies
| Synthetic Strategy | Key Reactants | Typical Reaction Conditions | Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid or base catalysis, often requires heating | Well-established, good yields, readily available starting materials[7][8][9] | Potential for regioisomer formation with unsymmetrical dicarbonyls |
| Synthesis from α,β-Unsaturated Carbonyls | Chalcone or other α,β-unsaturated ketone/aldehyde, Hydrazine derivative | Reflux in the presence of an acid or base catalyst | Access to a wide variety of substituted pyrazoles, starting materials are often easy to prepare[9][10][15] | The initial synthesis of the α,β-unsaturated carbonyl is an additional step |
| Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, hydrazine, etc. (in one pot) | Often catalyzed, can be performed under mild conditions | High atom economy, operational simplicity, rapid generation of molecular diversity[16] | Optimization of reaction conditions for multiple components can be complex |
| Microwave-Assisted Synthesis | Various (amenable to most pyrazole syntheses) | Microwave irradiation | Drastically reduced reaction times, often improved yields, enhanced reaction control[1][5][17][18][19][20] | Requires specialized microwave reactor equipment |
| Ultrasound-Assisted Synthesis | Various (amenable to many pyrazole syntheses) | Sonication | Milder reaction conditions, can improve yields and reduce reaction times[1][5][14][21][22] | The effect of ultrasound can be substrate-dependent |
Detailed Experimental Protocols
The following protocols are representative examples of common and effective methods for the synthesis of pyrazole derivatives.
Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole
This protocol details the classic acid-catalyzed condensation of a 1,3-dicarbonyl compound (acetylacetone) with hydrazine.[7][8][23]
Reaction Workflow:
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Application Notes & Protocols: Strategic Development of Novel Bioactive Compounds from 3-Methyl-4-phenyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract
This guide provides a comprehensive framework for the strategic design and synthesis of novel compounds originating from the 3-Methyl-4-phenyl-1H-pyrazole scaffold. Pyrazoles are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9][10] This document details robust synthetic protocols for the core scaffold and its subsequent derivatization, explains the chemical principles underpinning these methodologies, and offers insights into creating derivatives with therapeutic potential. The protocols are designed to be self-validating, incorporating critical analytical checkpoints to ensure the integrity and reproducibility of the synthetic workflow.
Introduction: The Versatility of the 3-Methyl-4-phenyl-1H-pyrazole Scaffold
The 3-Methyl-4-phenyl-1H-pyrazole core is a highly valuable starting point in drug discovery. Its structural rigidity and defined vectoral exits for substitution allow for systematic exploration of chemical space. The key to its utility lies in the distinct reactivity of its three primary components:
-
The Pyrazole Ring (N1-Position): The N1-position is a prime site for modification. Substituents at this position significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, and can form crucial interactions with biological targets.[11] N-alkylation is a fundamental strategy for library development.[12][13][14][15][16]
-
The C3-Methyl Group: This group can be functionalized to probe specific pockets within a protein's active site.[17][18][19] Modifications can range from simple homologation to the introduction of polar or ionizable groups.
-
The C4-Phenyl Ring: The phenyl ring offers a large surface for introducing substituents that can modulate potency, selectivity, and pharmacokinetic profiles. Electrophilic aromatic substitution is a common strategy for its functionalization.[20][21][22][23]
The strategic derivatization of these positions allows for the generation of diverse compound libraries with a high potential for identifying novel bioactive agents.
Strategic Derivatization Pathways
A systematic approach to library development involves targeting the three key modification sites. The following diagram illustrates the primary synthetic vectors from the core scaffold.
Figure 1: Primary strategic pathways for the derivatization of the 3-Methyl-4-phenyl-1H-pyrazole scaffold.
Synthetic Protocols and Methodologies
Synthesis of the Core Scaffold: 3-Methyl-4-phenyl-1H-pyrazole
Causality: The Knorr pyrazole synthesis and related cyclocondensation reactions are the most reliable methods for constructing the pyrazole ring.[24] This protocol utilizes the reaction of a phenyl-substituted β-dicarbonyl equivalent with a hydrazine source. Phenylhydrazine is used here to directly install the N1-phenyl group, which can be a desirable feature in many drug candidates.
Protocol 1: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-phenyl-2,4-pentanedione (1.0 eq) in glacial acetic acid (0.5 M).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should be UV active.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.
-
Self-Validation/Characterization: The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the methyl group, the pyrazole CH, and the phenyl protons.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Purity: Assess by HPLC, aiming for >95% for subsequent reactions.
-
N1-Position Derivatization: Regioselective Alkylation
Causality: N-alkylation of pyrazoles is a crucial transformation for creating diverse analogs.[13] The regioselectivity of this reaction is a critical consideration. For N-unsubstituted pyrazoles, alkylation can occur at either of the two nitrogen atoms. Using a base like sodium hydride (NaH) deprotonates the pyrazole to form the pyrazolate anion, which then acts as a nucleophile. The choice of solvent and electrophile can influence the N1/N2 ratio, though for 3,4-disubstituted pyrazoles, steric hindrance often directs alkylation to the less hindered N1 position.
Protocol 2: N1-Alkylation with Benzyl Bromide
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add 3-Methyl-4-phenyl-1H-pyrazole (1.0 eq).
-
Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution will be observed.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
-
Self-Validation/Characterization: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and MS. The regiochemistry can be confirmed using 2D NMR techniques like NOESY, looking for correlation between the benzylic protons and the pyrazole ring protons/substituents.
Table 1: Representative Conditions for N1-Alkylation
| Electrophile | Base | Solvent | Temperature | Typical Yield |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 °C | 85-95% |
| Ethyl Bromide | NaH | THF | Room Temp | 80-90% |
| Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp | 90-98% |
C4-Phenyl Ring Functionalization: Electrophilic Nitration
Causality: Electrophilic substitution on the C4-phenyl ring allows for the introduction of versatile functional groups. Nitration is a classic example, providing a nitro group that can be subsequently reduced to an amine, a key handle for further diversification (e.g., amide coupling, sulfonamide formation). The conditions for nitration must be carefully controlled to favor substitution on the phenyl ring over the electron-rich pyrazole ring.[20] Using mixed nitric and sulfuric acid under controlled temperatures typically directs the nitration to the para position of the phenyl ring due to steric hindrance from the pyrazole core.[23]
Figure 2: Workflow for functionalization of the C4-phenyl ring via nitration and subsequent reduction.
Protocol 3: Para-Nitration of the C4-Phenyl Ring
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice/salt bath.
-
Reagent Addition: Slowly add the N1-substituted 3-methyl-4-phenyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure it fully dissolves.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.
-
Reaction Progression: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 5°C. After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (check with pH paper). Dry the solid under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
-
Self-Validation/Characterization: Confirm the structure and regiochemistry using ¹H NMR (expect a downfield shift and splitting pattern change for the aromatic protons) and MS.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective compounds relies on understanding their structure-activity relationships (SAR).[9][25][26] For example, in the development of cannabinoid receptor antagonists, specific substitutions on the pyrazole scaffold were found to be critical for activity. Potent CB1 antagonistic activity required a para-substituted phenyl ring at one position, a carboxamide group at another, and a specific dichlorophenyl substituent on the pyrazole nitrogen.[27] This highlights the importance of systematic modification and biological testing to build a robust SAR model for your target of interest.
Integrated Analytical Workflow
Rigorous analytical chemistry is the foundation of trustworthy and reproducible research. Each step of the synthesis must be validated.
Figure 3: A self-validating workflow integrating synthesis with rigorous analytical quality control.
Conclusion
The 3-Methyl-4-phenyl-1H-pyrazole scaffold is a proven platform for the discovery of novel bioactive compounds. The protocols and strategies outlined in this document provide a detailed and logical framework for synthesizing and diversifying this core structure. By methodically exploring substitutions at the N1, C3, and C4 positions and integrating a robust analytical workflow, research teams can efficiently generate high-quality compound libraries. This systematic approach, grounded in the principles of medicinal chemistry, maximizes the potential for identifying lead candidates with desirable therapeutic properties.
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- S. W. Wright, E. Arnold, and X. Yang, "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters," Tetrahedron Letters, vol. 59, no. 13, pp. 1241–1244, 2018.
- S. Y. Lee, J. Y. Bae, and D. C. Kim, "Phase‐Transfer‐Catalyzed Asymmetric Synthesis of Chiral N‐Substituted Pyrazoles by Aza‐Michael Reaction," Chemistry – An Asian Journal, vol. 10, no. 1, pp. 104–107, 2015.
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- W. M. Abdou, et al., "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 27, no. 19, p. 6475, 2022.
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Application Note & Protocol: A Modular Approach to the Synthesis of 3-Methyl-4-phenyl-1H-pyrazole for High-Throughput Biological Screening
Abstract & Strategic Overview
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of 3-Methyl-4-phenyl-1H-pyrazole, a key analogue for building focused compound libraries for biological screening. We present a robust and scalable protocol centered on the classical Knorr pyrazole synthesis, a reliable method involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6] Critically, this guide also details the synthesis of the requisite, non-commercially standard 1,3-dicarbonyl precursor, 2-phenylacetylacetone, via a base-mediated Claisen condensation.[7][8] This modular, two-stage approach ensures researchers have complete control over the synthetic pathway, from simple starting materials to the final, highly pure compound ready for downstream applications in drug discovery.
Scientific Rationale & Synthetic Strategy
The Significance of the Pyrazole Scaffold
Nitrogen-containing heterocycles are foundational to modern pharmacology, offering a three-dimensional framework to position pharmacophores for optimal target engagement.[2] Pyrazoles, in particular, are five-membered aromatic rings with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties such as hydrogen bonding capabilities and metabolic stability.[3] The inclusion of methyl and phenyl substituents at the 3- and 4-positions, respectively, creates a molecule with defined steric and electronic features, making 3-Methyl-4-phenyl-1H-pyrazole an excellent candidate for probing protein binding pockets.
Chosen Synthetic Pathway: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first described in the 1880s, remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.[5][6] The core of this reaction is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Causality of the Mechanism: The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl, increasing its electrophilicity and priming it for nucleophilic attack by the hydrazine. A cascade of intramolecular reactions follows, including the formation of a hydrazone intermediate and a subsequent cyclization via attack of the second nitrogen atom onto the remaining carbonyl. The final step is a dehydration event, which is thermodynamically driven by the formation of the stable, aromatic pyrazole ring.[6][10]
Caption: The reaction mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocols
This synthesis is presented in two primary modules: the preparation of the 1,3-dicarbonyl intermediate, followed by the synthesis of the target pyrazole.
Module A: Synthesis of 2-Phenylacetylacetone
This protocol utilizes a Claisen condensation, a fundamental carbon-carbon bond-forming reaction, to synthesize the key 1,3-dicarbonyl intermediate.[7] The reaction condenses an ester (ethyl acetate) with a ketone (phenylacetone) in the presence of a strong base.
Table 1: Reagents and Materials for Module A
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenylacetone | C₉H₁₀O | 134.18 | 5.0 g (4.85 mL) | 37.26 | Starting ketone |
| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 2.42 g | 44.71 | Strong base, handle with care |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 16.4 g (18.2 mL) | 186.3 | Ester and reaction solvent (excess) |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 50 mL | - | Anhydrous solvent for reaction |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~50 mL | - | For neutralization/work-up |
| Saturated NaCl Solution | NaCl | 58.44 | 50 mL | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Protocol (Module A):
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether (50 mL) and sodium methoxide (2.42 g). Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: In a dropping funnel, prepare a mixture of phenylacetone (5.0 g) and ethyl acetate (16.4 g). Add this mixture dropwise to the stirred sodium methoxide suspension over 30 minutes.
-
Expert Insight: The slow addition is crucial to control the exothermic reaction and prevent side reactions. Using ethyl acetate in excess serves as both a reactant and a solvent, driving the equilibrium towards the product.
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours. The reaction mixture will become a thick, yellowish slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the phenylacetone spot (visualized under UV light) indicates completion.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl (~50 mL) with vigorous stirring until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 2-phenylacetylacetone, is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Module B: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
Table 2: Reagents and Materials for Module B
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Phenylacetylacetone | C₁₀H₁₀O₂ | 162.19 | 4.0 g | 24.66 | From Module A |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 1.54 g (1.5 mL) | ~30.8 | Toxic and corrosive. Handle in a fume hood. |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Solvent and acid catalyst |
| Ice-cold Water | H₂O | 18.02 | 200 mL | - | For precipitation |
| Ethanol | C₂H₅OH | 46.07 | ~30 mL | - | Recrystallization solvent |
Step-by-Step Protocol (Module B):
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-phenylacetylacetone (4.0 g) in glacial acetic acid (20 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.5 mL) to the solution. An exothermic reaction may be observed.
-
Safety First: Hydrazine is a suspected carcinogen and is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1.5 hours.
-
Expert Insight: Acetic acid serves as both the solvent and the acid catalyst, facilitating the condensation and subsequent dehydration steps required for pyrazole formation.[5]
-
-
Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The formation of a new, more polar spot (product) and the disappearance of the dicarbonyl starting material will be observed.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A white or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization & Data Analysis
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final compound.
Table 3: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [11] |
| Melting Point | ~125-128 °C (Literature values may vary slightly) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~11.0-12.0 (br s, 1H, N-H), ~7.5-7.2 (m, 5H, Ar-H), ~7.1 (s, 1H, pyrazole C5-H), ~2.3 (s, 3H, CH₃). Note: The N-H proton is exchangeable with D₂O and its chemical shift can be concentration-dependent. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145.0 (pyrazole C3), ~135.0 (Ar C-ipso), ~129.0 (Ar CH), ~128.5 (Ar CH), ~126.0 (Ar CH), ~120.0 (pyrazole C5), ~115.0 (pyrazole C4), ~11.0 (CH₃). |
| Mass Spec (EI) | m/z (%): 158 (M⁺, 100), 157 (M-H, ~80), 130 (M-N₂, ~20), 77 (C₆H₅⁺, ~30). |
| Purity (by HPLC) | >95% (essential for biological screening to avoid false positives/negatives). |
Workflow & Application for Biological Screening
The successful synthesis of pure 3-Methyl-4-phenyl-1H-pyrazole is the first step towards its use in biological assays.
Caption: Overall experimental and screening preparation workflow.
Protocol for Screening Preparation:
-
Solubility Assessment: Determine the solubility of the compound in DMSO, the most common solvent for compound screening libraries.
-
Stock Solution Preparation: Accurately weigh the purified compound and dissolve it in high-purity DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in appropriate storage plates or vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Assay Plates: From the stock solution, perform serial dilutions to create assay-ready plates at the desired final concentrations for biological screening.
Conclusion
This application note provides a validated, two-module protocol for the synthesis of high-purity 3-Methyl-4-phenyl-1H-pyrazole. By detailing both the preparation of the key 1,3-dicarbonyl intermediate and the final cyclocondensation, this guide empowers researchers to produce this valuable scaffold from basic starting materials. The emphasis on mechanistic understanding, procedural detail, and rigorous characterization ensures that the final compound is suitable for generating reliable data in high-throughput biological screening campaigns, ultimately accelerating the drug discovery process.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][5]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link][9]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]
-
RSC Publishing. (2016). Review: biologically active pyrazole derivatives. RSC Advances. [Link][2]
-
Bentham Science Publishers. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry. [Link][12]
-
International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link][13]
-
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link][3]
-
Juniper Publishers. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Organic & Medicinal Chemistry International Journal. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link][14]
-
LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [Link][15]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link][6]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link][17]
-
National Center for Biotechnology Information. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. [Link][18]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link][19]
-
Google Patents. (n.d.). Process for the preparation of 1,3-dicarbonyl compounds. [7]
-
Google Patents. (n.d.). Process for the preparation of 1,3-dicarbonyl compounds. [8]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives with chalcone. [Link][20]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 8. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. 3-Methyl-4-phenyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. ijirt.org [ijirt.org]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 16. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common problems in pyrazole synthesis
Welcome to the Pyrazole Synthesis Technical Support Hub.
Status: ONLINE Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-SYN-2024
Introduction: Beyond the Textbooks
You are likely here because your pyrazole synthesis—a reaction that looks deceptively simple on paper—has failed. Whether it is the Knorr condensation yielding an inseparable mixture of regioisomers, or an N-alkylation that favored the wrong nitrogen, pyrazole chemistry is governed by a delicate balance of tautomerism , sterics , and orbital coefficients .
This guide is not a textbook; it is a troubleshooting engine. We address the causality of failure and provide self-validating protocols to correct it.
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
The Problem: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a mixture of 1,3- and 1,5-isomers (often 60:40 or 50:50).
The Mechanism of Failure: The Knorr synthesis is a race between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the carbonyl carbons).
-
Neutral/Basic Conditions: The reaction is controlled by the nucleophilicity of the hydrazine.[1] The terminal
is the hardest nucleophile and attacks the most electron-deficient (hardest) carbonyl. -
Acidic Conditions: The reaction is controlled by the electrophilicity of the carbonyls. The acid protonates the carbonyls; the most basic carbonyl becomes the most activated electrophile.
Troubleshooting Protocol: The "pH Switch" Strategy
If you are getting the wrong isomer, you must invert the kinetics of the first step.
| Variable | Strategy A: Kinetic Control (Basic/Neutral) | Strategy B: Thermodynamic Control (Acidic) |
| Conditions | Ethanol, reflux, no additive. | Ethanol/Acetic Acid or HCl (cat). |
| Driving Force | The terminal | The terminal |
| Use Case | When steric bulk difference is large (e.g., t-Butyl vs Methyl). | When electronic difference is large (e.g., |
Advanced Tip: The Fluorinated Solvent Effect Recent literature suggests that using fluorinated alcohols like HFIP (Hexafluoroisopropanol) can drastically enhance regioselectivity without adding strong acids. HFIP activates the carbonyls via strong H-bonding, often amplifying the electronic bias of the substrate [1].
Visualization: Regioselectivity Decision Tree
Caption: Logic flow for predicting and controlling the major isomer in Knorr Pyrazole Synthesis.
Module 2: N-Alkylation of Unsubstituted Pyrazoles
The Problem: Alkylation of a parent NH-pyrazole yields a mixture of N1- and N2-alkylated products, or the selectivity is the opposite of what you predicted.
The Mechanism of Failure:
Researchers often assume the "lone pair" is fixed. In reality, unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
-
The "Lone Pair" Fallacy: You cannot simply look at the static structure to determine which Nitrogen is nucleophilic.
-
The Curtin-Hammett Principle: The product ratio depends on the transition state energy of the alkylation step, not the ratio of tautomers in the ground state.
Troubleshooting Protocol: The "Hard-Soft" Base Tuning
To force a specific isomer, you must control the coordination state of the pyrazolate anion.
Step-by-Step Optimization:
-
Standard Conditions (
):-
Reagents:
(2.0 eq), Alkyl Halide (1.1 eq), DMF. -
Outcome: Generally favors alkylation at the less sterically hindered nitrogen (thermodynamic product).[2]
-
Why: The Cesium cation is large and forms a loose ion pair, allowing the pyrazolate anion to act as a free nucleophile.
-
-
Chelation Control (For N2 Selectivity):
-
Reagents:
or , THF. -
Outcome: Can shift selectivity toward the more hindered nitrogen if a coordinating group is present nearby (e.g., a carbonyl or pyridine at C3/C5).
-
Why: The small Lithium/Sodium cation coordinates tightly to the N-lone pair and any adjacent Lewis basic groups, directing the incoming electrophile [2].
-
-
Transient Blocking (The "Seminal" Fix):
-
If direct alkylation fails, use a THP (Tetrahydropyranyl) protecting group.
-
Protocol: Protect -> Alkylate (forms quaternary salt) -> Deprotect. This forces the alkylation to the available nitrogen.
-
Module 3: Isolation & Purification (The "Streaking" Issue)
The Problem: Your pyrazole product streaks (tails) badly on silica gel TLC and columns, making separation impossible.
The Cause:
Pyrazoles are basic heterocycles. The pyridinic nitrogen (N2) hydrogen-bonds strongly with the acidic silanol (
The Solution: Silica Deactivation Protocol
Do not just "add more methanol." You must neutralize the stationary phase.
Protocol:
-
Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).
-
The Additive: Add 1% Triethylamine (
) to the solvent mixture. -
Column Packing: Slurry pack the column with this
-spiked solvent. -
The Flush: Flush the column with 2-3 column volumes of the solvent before loading your sample. This saturates the acidic sites on the silica.
-
Elution: Run your column. The pyrazole will now elute as a tight, symmetrical band.
Note: For highly polar pyrazoles, switch to Alumina (Neutral, Grade III) as the stationary phase to avoid strong retention entirely.
Module 4: Safety & Handling (Hydrazines)
The Hazard: Hydrazines are potent nucleophiles in your body, just as they are in your flask. They are hepatotoxic, known carcinogens, and can be absorbed through the skin.
Critical Safety FAQ:
-
Q: My hydrazine hydrate bottle has crystals on the rim. Is it safe?
-
A: STOP. High-concentration hydrazine can form unstable perchlorates or shock-sensitive hydrates if stored improperly near oxidizers. If it looks crystalline/dry, do not scrape it. Dilute with water immediately if safe, or contact EHS.
-
-
Q: How do I quench hydrazine spills?
-
A: Do not just wipe it up. Quench with dilute hypochlorite (bleach) .
-
Reaction:
. -
Warning: This reaction is exothermic and releases gas. Perform in a fume hood.
-
Experimental Workflow Visualization
Caption: General troubleshooting workflow for common pyrazole synthesis bottlenecks.
References
-
Fustero, S. et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles: The Impact of Fluorinated Solvents. Chemical Reviews. Available at: [Link]
-
Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3][4] The Journal of Organic Chemistry. Available at: [Link][4]
-
Elguero, J. et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Available at: [Link]
End of Guide. For further assistance, please consult the MSDS of your specific hydrazine derivative before proceeding.
Sources
Technical Support Center: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis
Welcome to our comprehensive technical support center dedicated to the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this venerable and powerful reaction for the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a deep dive into the mechanistic subtleties that govern the success of your synthesis. Our goal is to empower you with the knowledge to not only execute the Knorr synthesis but to master it.
Introduction to the Knorr Pyrazole Synthesis: A Timeless Workhorse
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. It provides a straightforward and efficient route to pyrazoles through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs such as Celecoxib and Antipyrine.
Despite its apparent simplicity, the Knorr synthesis can present several challenges, including low yields, the formation of regioisomeric mixtures, and difficult purifications. This guide will address these common issues head-on, providing you with the insights and practical advice needed to overcome them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with the Knorr pyrazole synthesis.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in the Knorr synthesis can often be traced back to a few key factors. The primary suspects are the quality of your starting materials, suboptimal reaction conditions, and inefficient workup or purification. It is crucial to ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to a cascade of side reactions. Hydrazine derivatives, in particular, can be prone to degradation and should ideally be fresh or purified before use. Beyond starting material quality, the reaction stoichiometry, temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions. Under acidic conditions, the reaction may proceed through a different mechanistic pathway compared to neutral or basic conditions, potentially leading to a different major regioisomer. A key strategy to enhance regioselectivity is the judicious choice of solvent; fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in many cases.
Q3: What is the role of the acid catalyst in the Knorr synthesis, and how do I choose the right one?
A3: The acid catalyst plays a pivotal role in the Knorr synthesis by protonating one of the carbonyl groups of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. The mechanism involves an acid-catalyzed imine formation, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Common catalysts include glacial acetic acid, sulfuric acid, and p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. For sensitive substrates, a milder acid like acetic acid is often preferred.
Q4: How can I effectively purify my pyrazole product from the reaction mixture?
A4: The purification strategy for your pyrazole product will depend on its physical properties and the nature of the impurities. Common techniques include recrystallization, fractional distillation (for liquids with sufficiently different boiling points), and column chromatography. For pyrazoles that are basic, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, moving it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to regenerate the free pyrazole, which can then be extracted back into an organic solvent. Crystallization via salt formation is another effective method, where the pyrazole is reacted with an acid to form a salt that can be selectively crystallized.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a structured approach to troubleshooting common problems encountered during the Knorr pyrazole synthesis.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequently encountered issues. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yield.
In-depth Causality:
-
Starting Material Purity: Hydrazine derivatives are susceptible to oxidation. The presence of oxidized byproducts can inhibit the reaction and introduce impurities that complicate purification. 1,3-dicarbonyl compounds can also exist in equilibrium with their enol tautomers, and the purity of the dicarbonyl can affect the reaction outcome.
-
Reaction Conditions:
-
Temperature: The Knorr synthesis is often exothermic. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of starting materials or products.
-
Solvent: The solvent not only dissolves the reactants but can also influence the reaction mechanism. Protic solvents like ethanol or acetic acid can participate in proton transfer steps, stabilizing intermediates and transition states.
-
Stoichiometry: While a 1:1 stoichiometry of reactants is typical, a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes be used to drive the reaction to completion, especially if the dicarbonyl compound is precious.
-
Problem 2: Poor Regioselectivity
Achieving high regioselectivity is crucial when synthesizing a specific pyrazole isomer.
Technical Support Center: Strategies for Controlling Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, but the formation of regioisomeric mixtures during synthesis, particularly from unsymmetrical precursors, is a frequent and critical issue.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common challenge?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, a common method involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This reaction can result in two different regioisomeric pyrazoles because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound.[1] Controlling which isomer is formed is a significant challenge that can lead to difficult-to-separate mixtures, impacting yield and purity.[1][4]
Q2: What are the key factors that influence the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis, a classic method for preparing these heterocycles, is influenced by a combination of factors:[5][6][7][8][9]
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Electron-withdrawing groups on the dicarbonyl can make one carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.
-
Steric Effects: The steric bulk of substituents near the carbonyl groups can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1][10] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][10]
Q3: My reaction is producing an undesirable mixture of regioisomers. What are the most effective troubleshooting steps to favor a single product?
A3: If you are obtaining a poor ratio of regioisomers, a systematic modification of the reaction conditions is the most effective approach:
-
Solvent Screening: The choice of solvent is paramount. Standard solvents like ethanol often lead to mixtures.[4] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[4][10][11]
-
pH Adjustment: The pH of the reaction medium can significantly alter the product ratio.[1][10] A careful investigation of the effect of adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) is recommended.[1]
-
Temperature Control: Evaluate the effect of temperature on the reaction. Running the reaction at different temperatures (e.g., room temperature, reflux) can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring the formation of one isomer.[10][11]
-
Catalyst Introduction: The use of specific catalysts, such as cerium, iron, or ruthenium-based catalysts, can direct the reaction towards a specific regioisomer.[12][13][14]
Q4: How does microwave-assisted synthesis impact the regioselectivity and yield of pyrazoles?
A4: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in heterocyclic chemistry.[15][16][17][18] It often leads to significantly reduced reaction times, higher yields, and can improve selectivity compared to conventional heating methods.[16][17][18] The selective heating of polar molecules by microwaves can sometimes favor the formation of one regioisomeric transition state over another, providing a practical method for controlling the reaction outcome.[19]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
Problem: The reaction conditions lack sufficient selectivity to favor the formation of one regioisomer.
Solutions:
-
Solvent Modification: The most impactful initial step is to change the solvent. As highlighted in the FAQs, fluorinated alcohols like TFE and HFIP are excellent choices for enhancing regioselectivity.[4][10][11]
-
pH Optimization: Systematically screen the reaction under acidic, neutral, and basic conditions. The protonation state of the hydrazine can significantly influence its nucleophilicity and the site of initial attack.[1][10]
-
Temperature Variation: Explore a range of temperatures to determine if the reaction is kinetically or thermodynamically controlled. Lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.
Solutions:
-
Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. Altering the steric and electronic factors can fundamentally change the regiochemical outcome.
-
Alternative Synthetic Routes: Explore different, highly regioselective synthetic strategies. Examples include:
-
[3+2] Cycloaddition Reactions: These reactions, such as those between sydnones and alkynes or nitrile imines and alkenes/alkynes, can offer excellent control over regioselectivity.[20][21][22][23][24] The use of specific catalysts, like copper, can further enhance this selectivity.[20]
-
Reaction of Hydrazones with Vicinal Diols or Nitroolefins: These methods provide alternative pathways to pyrazoles with potentially high regioselectivity.[12][14]
-
-
Use of Directing Groups: Incorporating a directing group on one of the reactants can force the reaction to proceed through a specific pathway, leading to a single regioisomer.[25]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solutions:
-
Flash Chromatography: This is the most common laboratory-scale method for separating regioisomers. Careful selection of the mobile phase is crucial for achieving good separation.
-
Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be an effective purification technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[11]
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster separation times compared to traditional liquid chromatography.[11]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general procedure for improving regioselectivity in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine using a fluorinated alcohol as the solvent.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Reference |
| Ethanol | Often close to 1:1 | |
| TFE | Can significantly improve, e.g., >10:1 | [4] |
| HFIP | Often provides the highest selectivity, e.g., >20:1 | [4] |
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis
This protocol outlines a general method for the microwave-assisted synthesis of pyrazoles, which can enhance reaction rates and, in some cases, regioselectivity.[16][19]
Materials:
-
α,β-Unsaturated ketone or 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Solvent (e.g., ethanol, acetic acid, or toluene) (2-3 mL)
Procedure:
-
Combine the carbonyl compound and the substituted hydrazine in a 10 mL microwave reaction vessel.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-40 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Work up the reaction mixture as appropriate (e.g., pour into ice-water, extract with an organic solvent).
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis: The Regioisomeric Dilemma
The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-diketone, leading to the formation of two distinct regioisomers.
Caption: Troubleshooting workflow for regioselectivity.
References
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- (Reference 2 is a duplic
-
Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (2022). Organic & Biomolecular Chemistry. [Link]
- (Reference 4 is a duplic
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (Date not available). Article Source. [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (Date not available). PMC. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. (Date not available). Semantic Scholar. [Link]
-
Pyrazole synthesis. (Date not available). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). ResearchGate. [Link]
-
Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (Date not available). Thieme Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Date not available). PMC. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (Date not available). PMC. [Link]
-
Knorr Pyrazole Synthesis. (Date not available). ResearchGate. [Link]
-
Schematic representation of the two-step continuous-flow pyrazole synthesis. (Date not available). ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (Date not available). PMC. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave. (Date not available). Scholars Research Library. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
-
Knorr pyrazole synthesis. (Date not available). Name-Reaction.com. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (Date not available). ResearchGate. [Link]
-
knorr pyrazole synthesis. (Date not available). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. (Date not available). Chem Help Asap. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (Date not available). Pharmaguideline. [Link]
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 13. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 25. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for optimizing pyrazole synthesis
Technical Support Center: Catalyst Selection & Optimization for Pyrazole Synthesis
Current Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
Pyrazole synthesis often fails not due to a lack of reactivity, but due to a lack of selectivity. The thermodynamic stability of the pyrazole core makes it easy to form a product, but difficult to form the correct isomer (regioisomer) or to functionalize it specifically. This guide moves beyond standard textbook definitions to address the specific catalytic levers—Lewis acidity, ligand sterics, and metal oxidation states—that control these outcomes.
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
The Problem: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of 1,3- and 1,5-isomers, or the wrong isomer entirely.
Root Cause Analysis:
In the condensation of hydrazine (
Technical Solution: Lewis Acid Tuning Switching from Brønsted acids (HCl, AcOH) to specific Lewis acids allows you to manipulate the electrophilicity of the carbonyls independently.
Troubleshooting Guide: Knorr Regioselectivity
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers (~1:1) | Competitive attack rates at C1 and C3. | Switch to Fluorinated Solvents: Use TFE (2,2,2-trifluoroethanol) or HFIP. These solvents activate the harder carbonyl via H-bonding, often shifting selectivity to >95:5 [1]. |
| Wrong Regioisomer (1,3 instead of 1,5) | Electronic control dominated (NH2 attacked the most electron-deficient carbon). | Apply Lewis Acid Chelation: Use |
| Low Yield / Gumming | Product inhibition (pyrazole coordinating to catalyst). | Use Heterogeneous Catalysis: Switch to Nano-ZnO or silica-supported Lewis acids to facilitate workup and prevent catalyst poisoning [3]. |
Experimental Protocol: Lewis Acid Catalyzed Regioselective Synthesis
-
Setup: Charge a round-bottom flask with 1,3-diketone (1.0 equiv) and
(10 mol%) in ethanol or TFE (0.5 M). -
Addition: Add the hydrazine derivative (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at RT for 30 mins, then reflux for 2-4 hours. Monitor by TLC.
-
Workup: The use of
allows for a water quench. Extract with EtOAc. The catalyst remains in the aqueous phase.
Module 2: The "Click" Switch (1,3-Dipolar Cycloaddition)
The Problem: You need to synthesize a 1,5-disubstituted pyrazole, but standard "Click" conditions (CuAAC) yield the 1,4-isomer exclusively. Or, you are using an internal alkyne and getting no reaction.
Root Cause Analysis:
-
Cu(I) Catalysis: Operates via a dinuclear copper acetylide intermediate. This mechanism requires a terminal alkyne proton and sterically enforces 1,4-regioselectivity.
-
Ru(II) Catalysis: Operates via a ruthenacycle intermediate. This mechanism tolerates internal alkynes and directs formation to the 1,5-isomer due to the steric demands of the ligands (Cp*) on the metal center [4].
Visualization: Catalyst Decision Tree
Caption: Decision logic for selecting Cu vs. Ru catalysts based on substrate constraints and desired regiochemistry.
FAQ: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Q: My Ru-catalyzed reaction is turning black and stalling. Why? A: This indicates catalyst decomposition, likely due to oxygen exposure or incompatible solvents. Unlike CuAAC, RuAAC is sensitive to air.
-
Fix: Degass all solvents (freeze-pump-thaw x3). Use Cp*RuCl(cod) (pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene) as it is more robust than the
analogs. Perform the reaction under Argon.
Q: Can I use water as a solvent like in Cu-click? A: Generally, no. While Cu-click thrives in water, Ru-species are lipophilic and can be deactivated by bulk water.
-
Fix: Use anhydrous THF or Dioxane . If solubility is an issue, DMF is acceptable but requires higher temperatures (60-80°C).
Module 3: Late-Stage Functionalization (C-H Activation)
The Problem: You have a pre-formed pyrazole core and need to arylate the C4 or C5 position, but the reaction yields are low (<20%) or the catalyst dies.
Root Cause Analysis:
Pyrazoles are "poisonous" directing groups. The
Troubleshooting Guide: Pd-Catalyzed C-H Arylation
| Issue | Diagnosis | Protocol Adjustment |
| Pd Black Formation | Catalyst aggregation due to lack of re-oxidation. | Add Silver Promoters: Add |
| C4 vs C5 Selectivity | Competition between electrophilic palladation (C4) and CMD (C5). | Switch Ligands: For C5-arylation : Use phosphine-free conditions with carboxylate ligands (e.g., Pivalic acid) to promote the Concerted Metalation-Deprotonation (CMD) mechanism.For C4-arylation : Use electrophilic conditions (Pd(OAc)2 in AcOH). |
| No Reaction | Substrate inhibition (N-coordination). | N-Protection: Ensure the pyrazole N1 is substituted (e.g., Methyl, Phenyl). Free NH-pyrazoles will quench the catalyst immediately. |
Visual Mechanism: C-H Activation Cycle
Caption: Simplified Pd(II)/Pd(0) catalytic cycle for pyrazole C-H arylation, highlighting the critical role of Silver (Ag) in re-oxidation.
References
-
Regioselective Synthesis via Solvent Control: Tang, X., et al. "Fluorinated Alcohols Enabled Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2019.[1]
-
Lewis Acid C
): Yadav, J. S., et al. "Indium(III) chloride-catalyzed regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron Letters, 2000. -
Nano-Catalysis: Girish, Y. R., et al. "Nano-ZnO catalyzed green and efficient synthesis of 1,3,5-substituted pyrazoles."[2] Journal of Chemical Sciences, 2014.
-
Ruthenium Catalyzed Cycloaddition (RuAAC): Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1] Journal of the American Chemical Society, 2005.
-
C-H Activation Mechanisms: Ye, M., et al. "Palladium-Catalyzed C–H Functionalization of Pyrazoles." Chemical Reviews, 2011.
-
Silver Promoters in C-H Activation: Chen, X., et al. "Pd(II)-Catalyzed Regioselective C-H Arylation of Pyrazoles." Angewandte Chemie International Edition, 2009.
Sources
impact of temperature on 3-Methyl-4-phenyl-1H-pyrazole yield
Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Methyl-4-phenyl-1H-pyrazole, with a specific focus on the critical role of reaction temperature in maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-Methyl-4-phenyl-1H-pyrazole, and why is temperature a critical parameter?
The most common and robust method for synthesizing this class of compounds is the Knorr pyrazole synthesis . This reaction involves the condensation of a β-dicarbonyl compound (in this case, 2-phenylacetoacetic ester or a related 1,3-dicarbonyl) with a hydrazine, such as phenylhydrazine.
Temperature is a fundamentally critical parameter for two primary reasons:
-
Reaction Kinetics: Like most chemical reactions, the rate of pyrazole formation is temperature-dependent. Sufficient thermal energy is required to overcome the activation energy barrier for the initial condensation and the subsequent cyclization and dehydration steps.
-
Selectivity and Stability: Excessive heat can be detrimental. It can lead to the decomposition of reactants, intermediates, or the final pyrazole product. Furthermore, higher temperatures can promote undesired side reactions, leading to the formation of impurities and a lower overall yield of the target compound. In some syntheses, an optimal temperature is found, above which the yield begins to decrease.[1]
Q2: What is the generally recommended temperature range for this synthesis?
There is no single "universal" temperature for all pyrazole syntheses, as the optimal condition is highly dependent on the specific substrates, solvent, and any catalysts used. However, based on various reported procedures for similar pyrazoles, the reaction can be conducted anywhere from room temperature to the reflux temperature of the chosen solvent.[1][2]
-
Lower Range (Room Temperature to 60°C): Often used for highly reactive substrates or when minimizing side products is the primary concern. Some reactions proceed efficiently at room temperature, yielding high-purity products.[1]
-
Medium Range (60°C to 100°C): This is a common range that balances reaction speed and yield. An optimization study for one pyrazole synthesis found 60°C to be optimal, with higher temperatures leading to a drop in yield.[1] Microwave-assisted syntheses are often run at around 80°C to accelerate the reaction.[3]
-
Higher Range (Above 100°C): Typically reserved for less reactive starting materials or when using high-boiling point solvents like toluene or DMF. For example, some related syntheses have been performed at temperatures as high as 150°C in a sealed vessel.[4]
Q3: How does adjusting the temperature impact the required reaction time?
There is an inverse relationship between reaction temperature and reaction time. Increasing the temperature generally accelerates the reaction, thus reducing the time required for completion. For instance, an optimization of a Knorr synthesis protocol demonstrated that increasing the temperature from 100°C to 120°C, along with other modifications, reduced the necessary reaction time from 2 hours to just 15 minutes while improving the yield.[5] Conversely, if you choose to run the reaction at a lower temperature to improve selectivity, you must be prepared to extend the reaction time accordingly.
Troubleshooting Guide: Temperature-Related Issues
Problem: My yield of 3-Methyl-4-phenyl-1H-pyrazole is significantly lower than expected. How do I troubleshoot this with temperature?
Low yield is a common issue that can often be traced back to suboptimal temperature control. The cause could be a temperature that is either too low or too high.
Possible Cause 1: The reaction temperature is too low.
-
Symptoms: The reaction appears sluggish or stalls before all the starting material is consumed, even after an extended period. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of the reaction mixture, which will show a significant amount of remaining limiting reagent.
-
Causality: The reaction lacks sufficient thermal energy to overcome the activation barrier at a practical rate.
-
Solution:
-
Confirm that other parameters (reagent purity, stoichiometry, solvent) are correct.
-
Increase the reaction temperature incrementally, for example, in 10-20°C steps.
-
Monitor the reaction progress at each new temperature. Hold the reaction at the new temperature for a set period (e.g., 1-2 hours) before re-analyzing to see if the conversion has improved.
-
Consider switching to a higher-boiling point solvent if you are limited by the reflux temperature of your current solvent.
-
Possible Cause 2: The reaction temperature is too high.
-
Symptoms: The reaction mixture darkens significantly (charring), and analysis reveals the presence of multiple side products or a low mass balance, suggesting decomposition.
-
Causality: High temperatures can provide enough energy to activate alternative, undesired reaction pathways. It can also cause the thermal degradation of the starting materials, the hydrazone intermediate, or the final pyrazole product.
-
Solution:
-
Decrease the reaction temperature. If you are running the reaction at reflux, switch to a lower set temperature (e.g., 80°C instead of 110°C).
-
Compensate for the lower rate by increasing the reaction time. The goal is to find a "sweet spot" that allows the desired reaction to proceed cleanly while minimizing degradation and side reactions.
-
Run a formal temperature optimization study (see protocol below) to systematically identify the ideal conditions.
-
Problem: My final product is impure, with significant side products observed. Can temperature adjustments improve purity?
Absolutely. The formation of impurities is often highly sensitive to temperature.
-
Causality: The desired reaction and the side reactions have different activation energies. By carefully controlling the temperature, you can create a condition where the rate of formation of the desired product is significantly faster than the rate of formation of impurities. In some advanced syntheses, temperature can even be used to control which of two different products is formed from the same starting materials.[6]
-
Solution: The most effective approach is to perform a temperature optimization study. By running the reaction at several different temperatures in parallel and analyzing the yield and purity of each, you can identify the optimal temperature that provides the cleanest product. Often, a slight reduction in temperature can dramatically improve purity with only a minor penalty in reaction time or overall conversion.
Data Presentation: Temperature vs. Yield
The following table provides an illustrative example of how temperature can influence the yield in a typical pyrazole synthesis. The optimal temperature provides the highest yield, while temperatures that are too low result in incomplete reaction and temperatures that are too high cause degradation.
| Reaction Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Notes |
| 25 (Room Temp) | 24 | 35% | Incomplete conversion of starting materials. |
| 45 | 8 | 83% | Good balance of rate and yield.[7] |
| 60 | 4 | 92% | Optimal temperature; clean reaction profile. |
| 80 | 2 | 85% | Faster reaction, but slight increase in impurities observed. |
| 100 (Reflux in Water) | 1.5 | 78% | Noticeable product degradation and side product formation.[8] |
This table is a generalized representation based on trends observed in pyrazole synthesis literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Methyl-4-phenyl-1H-pyrazole
This protocol is a representative Knorr synthesis. Caution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylacetoacetonitrile (or a suitable 1,3-dicarbonyl precursor) (10 mmol, 1 eq.).
-
Solvent Addition: Add 30 mL of ethanol followed by 5 mL of glacial acetic acid to act as a catalyst.
-
Reagent Addition: While stirring, add phenylhydrazine (11 mmol, 1.1 eq.) dropwise to the solution at room temperature.
-
Heating: Place the flask in a pre-heated oil bath set to 80°C . Allow the reaction to reflux gently with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate) every 30-60 minutes. The reaction is complete when the starting dicarbonyl spot has disappeared. The typical reaction time is 2-4 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with a small amount of cold water, then allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Temperature Optimization Study
-
Setup: Prepare four identical small-scale reaction vials (e.g., 5 mL microwave vials with stir bars).
-
Reagent Stock: Prepare a stock solution of your starting materials and solvent to ensure identical concentrations in each vial. For example, dissolve 40 mmol of the dicarbonyl precursor and 44 mmol of phenylhydrazine in 120 mL of ethanol with 20 mL of acetic acid.
-
Aliquot: Add an equal volume of the stock solution to each of the four vials.
-
Parallel Heating: Place each vial in a separate heating block or a parallel synthesis reactor set to a different temperature (e.g., 40°C, 60°C, 80°C, and 100°C ).
-
Time Course Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a quantitative method like HPLC or GC-MS. Determine the percentage of product formed and the percentage of key impurities at each temperature.
-
Evaluation: Compare the results to identify the temperature that provides the best combination of high yield and low impurity levels.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in your synthesis, emphasizing the decision points related to temperature.
Caption: Troubleshooting workflow for low pyrazole yield.
References
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. Retrieved from [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Retrieved from [Link]
-
Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Retrieved from [Link]
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2023). Molbank. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2009). ResearchGate. Retrieved from [Link]
-
3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. (2014). ResearchGate. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemhelpasap.com [chemhelpasap.com]
addressing low conversion rates in 3-Methyl-4-phenyl-1H-pyrazole synthesis
Welcome to the Advanced Heterocycle Synthesis Support Center. Subject: Optimization and Troubleshooting for 3-Methyl-4-phenyl-1H-pyrazole Ticket ID: PYR-4PH-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The synthesis of 3-methyl-4-phenyl-1H-pyrazole presents a specific regiochemical challenge that distinguishes it from its more common isomers (3-phenyl-5-methyl or 3-benzyl pyrazoles). Low conversion rates in this synthesis are frequently caused by one of two root factors:
-
Mechanistic Misalignment: Using the wrong cyclocondensation precursors (e.g., phenylacetone + DMF-DMA), which inherently favors the formation of the wrong isomer (3-benzylpyrazole).[1]
-
Catalytic Stalling: In the preferred Suzuki-Miyaura route, conversion is often limited by protodeboronation of the phenylboronic acid or catalyst poisoning before the cycle completes.
This guide prioritizes the Suzuki-Miyaura Cross-Coupling method as the industry standard for this scaffold, as it guarantees the correct 4-aryl substitution pattern.
Module 1: Diagnostic & Route Validation
Q: I am reacting phenylacetone (benzyl methyl ketone) with DMF-DMA followed by hydrazine. Why is my yield of 3-methyl-4-phenylpyrazole low?
A: You are likely synthesizing the wrong molecule. This is the most common "false negative" in pyrazole synthesis. The reaction of phenylacetone with dimethylformamide dimethyl acetal (DMF-DMA) is kinetically controlled to occur at the less sterically hindered terminal methyl group, not the benzylic position.
-
The Pathway You Are Likely On: Phenylacetone + DMF-DMA
Reaction at Enaminone Intermediate Cyclization 3-Benzylpyrazole .[1] -
The Pathway You Need (Target): Reaction at
(Benzylic) 3-Methyl-4-phenylpyrazole .[1]
Recommendation: Unless you have specific conditions to force acylation at the benzylic position (which is thermodynamically difficult due to steric hindrance), abort this route . Switch to the Suzuki Cross-Coupling method described in Module 2 for reliable access to the 4-phenyl core.
Visualizing the Regioselectivity Trap
Caption: Figure 1. The "Regioselectivity Trap" illustrating why standard cyclocondensation often yields 3-benzylpyrazole instead of the desired 4-phenyl target.
Module 2: Optimizing the Suzuki-Miyaura Route
Standard Protocol: Reaction of 4-bromo-3-methyl-1H-pyrazole with phenylboronic acid .[1]
Issue 1: The Reaction Stalls at 40-60% Conversion
Diagnosis: This is typically caused by Protodeboronation (decomposition of the boronic acid before coupling) or Catalyst Deactivation (oxidation of Pd(0)).
Troubleshooting Protocol:
| Parameter | Standard Condition (Low Yield Risk) | Optimized Condition (High Yield) | Why? (Mechanistic Insight) |
| Base | Phosphate bases stabilize the Pd-intermediate and facilitate transmetallation more effectively than carbonates in heterocyclic couplings [1].[1] | ||
| Solvent | DMF or Toluene/Water | 1,4-Dioxane / Water (4:1) | Dioxane provides optimal solubility for the boronic acid while the water ratio is critical for the base solubility without promoting excessive deboronation. |
| Catalyst | The bidentate dppf ligand has a wider bite angle, accelerating reductive elimination and resisting de-ligation better than triphenylphosphine [2]. | ||
| Heating | Reflux (Oil Bath) | Microwave (90-110°C, 10-30 min) | Rapid heating outpaces the rate of protodeboronation.[1] Yields can jump from 14% (thermal) to >70% (MW) [3].[1] |
Q: My boronic acid is degrading. How do I stop it? A: Phenylboronic acids are prone to hydrolytic cleavage (protodeboronation) under basic, aqueous conditions at high heat.[1]
-
Fix 1: Add the base last, after the reaction has reached temperature (if possible), or use a precatalyst that initiates immediately.
-
Fix 2: Use Phenylboronic acid pinacol ester .[1] It is significantly more stable towards hydrolysis than the free acid, though transmetallation is slower.
-
Fix 3: Increase the equivalents of boronic acid to 1.5 - 2.0 eq. to account for the sacrificial loss.
Issue 2: No Product, Just Starting Material (Catalyst Poisoning)
Diagnosis: The pyrazole nitrogen is a good ligand. Unprotected pyrazoles can coordinate to the Palladium, displacing the phosphine ligands and shutting down the catalytic cycle ("poisoning").
Q: Do I need to protect the pyrazole nitrogen (e.g., with THP or SEM)? A: Not necessarily, but it helps.[1]
-
Strategy A (No Protection): Use Buchwald Precatalysts (e.g., XPhos Pd G2).[1] These bulky ligands prevent the pyrazole nitrogen from coordinating to the metal center [4].
-
Strategy B (Protection): If using standard catalysts (
), protect the nitrogen with a THP (tetrahydropyranyl) or Boc group.[1] This removes the lone pair ability to poison the catalyst. Deprotection is trivial (acidic wash).[1]
Suzuki Troubleshooting Logic Flow
Caption: Figure 2. Decision matrix for troubleshooting stalled Suzuki couplings in pyrazole synthesis.
Module 3: Validated Experimental Protocol
Protocol: Microwave-Assisted Synthesis of 3-Methyl-4-phenyl-1H-pyrazole Based on optimized conditions for 4-arylpyrazoles [3].
-
Reagents:
-
Procedure:
-
Step 1: Load the pyrazole, boronic acid, and phosphate base into a microwave vial equipped with a magnetic stir bar.
-
Step 2: Evacuate and backfill with Argon (3 cycles) to remove Oxygen (Critical step to prevent homocoupling).[1]
-
Step 3: Add the degassed solvent mixture (5 mL) and the catalyst under a stream of Argon. Cap immediately.
-
Step 4: Irradiate at 100°C for 20 minutes in a microwave reactor. (If using conventional heating, reflux at 100°C for 12-16 hours).[1]
-
Step 5: Cool to room temperature. Filter through a celite pad (washing with EtOAc).[1]
-
Step 6: Wash organic layer with brine, dry over
, and concentrate.[1] -
Step 7: Purify via flash chromatography (Hexanes/EtOAc gradient).[1]
-
Expected Yield: 75-85% (Microwave) vs 15-40% (Conventional Reflux).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Billingsley, K. L., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Cheng, H., Wu, Q., Han, F., & Yang, G. (2014).[1][2] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][2] Chinese Chemical Letters, 25(7), 1006-1010.[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Sources
Introduction: The Challenge of Synthesizing 3-Methyl-4-phenyl-1H-pyrazole
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on preventing decomposition during the synthesis of 3-Methyl-4-phenyl-1H-pyrazole. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a causal understanding of the challenges encountered in the lab and providing field-proven solutions to ensure the integrity and yield of your synthesis.
3-Methyl-4-phenyl-1H-pyrazole is a valuable scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1] Its synthesis, most commonly achieved via the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] While theoretically straightforward, this reaction is fraught with potential pitfalls, primarily revolving around the stability of the reactants and intermediates. Decomposition not only decimates yield but also complicates purification, introducing impurities that can compromise downstream applications. This guide is designed to be a self-validating system, explaining the "why" behind each step to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Methyl-4-phenyl-1H-pyrazole and what are its primary challenges?
The Knorr pyrazole synthesis is the cornerstone method, typically involving the acid-catalyzed reaction of phenylhydrazine with 3-phenyl-2,4-pentanedione.[4][5] The primary challenges are:
-
Starting Material Instability: Phenylhydrazine is notoriously sensitive to air and light, leading to oxidative decomposition.
-
Side Reactions: Competing reaction pathways can lead to the formation of regioisomers or other impurities.
-
Incomplete Aromatization: The reaction proceeds via a pyrazoline intermediate, and failure to achieve complete dehydration results in a non-aromatic, impure product.[6]
-
Thermal Degradation: High temperatures can cause both starting materials and the final product to decompose, often resulting in tar formation.[7]
Q2: Why is strict pH control so critical during the synthesis?
The Knorr synthesis is a delicate balance. An acid catalyst is required to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[3][4] However, excessively acidic conditions can lead to the degradation of the acid-sensitive starting materials. Conversely, if the medium is not acidic enough, the cyclization and subsequent dehydration to form the aromatic pyrazole ring will be inefficient. Empirical data from related syntheses suggests an optimal pH range of 5.0-6.5 is a critical parameter for maximizing yield and minimizing byproducts.[8]
Q3: How does the purity of phenylhydrazine impact the reaction?
Phenylhydrazine is a potent reducing agent and is highly susceptible to oxidation, which produces a cascade of colored impurities, including benzene, nitrogen, and aniline, often resulting in a dark, tarry reaction mixture. Using aged or low-purity phenylhydrazine is one of the most common causes of reaction failure. It is imperative to use freshly distilled or high-purity (>98%) phenylhydrazine stored under an inert atmosphere.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying issues.
Problem 1: The reaction mixture turns dark brown or black upon addition of reagents.
Q: I just mixed my 1,3-dicarbonyl and phenylhydrazine, and the solution immediately turned dark and viscous. What is happening?
A: Root Cause Analysis: This is a classic sign of rapid, uncontrolled oxidation of phenylhydrazine. This process is autocatalytic and highly exothermic, which further accelerates decomposition. The dark color comes from polymeric, tar-like substances formed from the degradation products. Exposure to atmospheric oxygen is the primary trigger.
A: Recommended Corrective Actions:
-
Inert Atmosphere is Non-Negotiable: The entire reaction, from reagent addition to reflux, must be conducted under a positive pressure of an inert gas like nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Control Exotherms: The initial condensation can be highly exothermic. Add the phenylhydrazine dropwise to the solution of the dicarbonyl compound while cooling the reaction vessel in an ice bath. Once the addition is complete, you can allow the reaction to warm to room temperature and then proceed to heat it as the protocol requires.
-
Reagent Purity: Ensure your phenylhydrazine is of the highest purity. If the liquid is already yellow or brown, it must be distilled under vacuum before use.
Problem 2: Low yield with multiple spots on TLC, even with a clean starting material.
Q: My reaction didn't turn dark, but my final yield is below 30%, and TLC analysis shows two or more major products.
A: Root Cause Analysis: This issue points towards a lack of regioselectivity or incomplete reaction. When an unsymmetrical hydrazine (like phenylhydrazine) reacts with an unsymmetrical 1,3-dicarbonyl, two different regioisomers can form depending on which carbonyl group undergoes the initial nucleophilic attack.[9] Furthermore, if the final dehydration step is inefficient, you may be isolating a mixture of the desired pyrazole and the pyrazoline intermediate.[10]
A: Recommended Corrective Actions:
-
Optimize Acid Catalysis: The regioselectivity of the Knorr synthesis can often be influenced by the reaction conditions. Acetic acid is a common and effective catalyst that also serves as the solvent. It provides the necessary protons to facilitate the reaction while being mild enough to prevent widespread decomposition.
-
Ensure Complete Dehydration: The conversion of the pyrazoline intermediate to the aromatic pyrazole requires the elimination of a water molecule, a process typically driven by heat. Ensure your reaction is heated at a sufficient temperature (e.g., reflux in acetic acid) for an adequate duration. Monitor the reaction by TLC until the intermediate spot is no longer visible.
-
Purification Strategy: If regioisomers are unavoidable, they often have different polarities. Careful column chromatography is typically required for their separation.
Problem 3: The product is isolated, but its characterization (NMR/IR) is inconsistent with an aromatic pyrazole.
Q: I've purified my product, and it's a clean single spot on TLC. However, the 1H NMR spectrum shows aliphatic protons where I expect aromatic ones, and the IR spectrum has a prominent N-H stretch.
A: Root Cause Analysis: You have successfully synthesized and isolated the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate. The final aromatization step did not proceed to completion. This can happen if the reaction temperature was too low, the reaction time was too short, or the catalytic acid was not effective.
A: Recommended Corrective Actions:
-
Post-Reaction Aromatization: The isolated pyrazoline can often be converted to the desired pyrazole. Redissolve the intermediate in a suitable solvent like glacial acetic acid and heat the mixture at reflux for 1-2 hours. Monitor the conversion by TLC.
-
Alternative: Mild Oxidation: In some cases where thermal dehydration is difficult, a mild chemical oxidant can be used to facilitate aromatization. However, this adds complexity and potential for side reactions and should be approached with caution. For most Knorr syntheses, sufficient heat and acid catalysis are adequate.
Visualizing the Workflow and Troubleshooting Logic
A clear understanding of the process flow and decision-making is crucial for success.
Caption: High-level workflow for the Knorr synthesis of pyrazoles.
Caption: Troubleshooting decision tree for synthesis issues.
Core Experimental Protocol & Parameter Control
This protocol provides a robust starting point for the synthesis.
Objective: To synthesize 3-Methyl-4-phenyl-1H-pyrazole.
Materials:
-
Phenylhydrazine (>98%, freshly distilled)
-
3-Phenyl-2,4-pentanedione
-
Glacial Acetic Acid
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in glacial acetic acid.
-
Controlled Addition: While stirring the solution, add phenylhydrazine (1.05 equivalents) dropwise. If any exotherm is noted, cool the flask with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC. The reaction is complete when the starting dicarbonyl spot has been consumed.
-
Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-Methyl-4-phenyl-1H-pyrazole.
Table of Critical Parameters
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Phenylhydrazine Purity | >98%, colorless liquid | Rationale: Prevents oxidative side reactions. Deviation: Impurities lead to significant tar formation and drastically reduced yields. |
| Atmosphere | Inert (Nitrogen/Argon) | Rationale: Phenylhydrazine is highly air-sensitive. Deviation: Exposure to oxygen causes rapid decomposition of the starting material. |
| Temperature | Reflux in Acetic Acid (~118°C) | Rationale: Provides activation energy for cyclization and dehydration. Deviation: Too low: Incomplete reaction, isolation of pyrazoline. Too high: Increased risk of thermal decomposition. |
| Catalyst/Solvent | Glacial Acetic Acid | Rationale: Provides the necessary acidic environment for condensation. Deviation: Absence of acid leads to very slow or no reaction. Stronger acids may cause degradation. |
By adhering to these guidelines and understanding the chemical principles at play, researchers can confidently navigate the synthesis of 3-Methyl-4-phenyl-1H-pyrazole, ensuring high yields and product purity for their vital work in drug discovery and development.
References
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. Available from: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]
-
Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Thermal Decomposition of Nitropyrazoles. ResearchGate. Available from: [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH. Available from: [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available from: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC - NIH. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
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- 10. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Efficacy of 3-Methyl-4-phenyl-1H-pyrazole Scaffolds and Established Therapeutics
This guide provides a comprehensive comparison of the biological efficacy of compounds based on the 3-Methyl-4-phenyl-1H-pyrazole scaffold against well-established drugs in key therapeutic areas: inflammation, microbial infections, and oncology. As a versatile heterocyclic structure, the pyrazole nucleus is a cornerstone in medicinal chemistry, offering a framework for developing novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical analysis supported by experimental data and methodologies. While specific efficacy data for the parent compound 3-Methyl-4-phenyl-1H-pyrazole is not extensively available in publicly accessible literature, this guide will leverage data from structurally related pyrazole derivatives to provide a meaningful comparative context.
Section 1: Mechanistic Insights into Pyrazole Derivatives and Comparator Drugs
A fundamental aspect of drug development is understanding the mechanism of action. Here, we delve into the signaling pathways modulated by pyrazole derivatives and the established drugs selected for comparison.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway in its mediation is the cyclooxygenase (COX) pathway. Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent and selective inhibition of COX-2.[3]
Celecoxib and Diclofenac: These non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. Celecoxib is a selective COX-2 inhibitor, which contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3] Diclofenac inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Antimicrobial Activity: Disrupting Fungal Cell Membrane Integrity
The pyrazole scaffold has been incorporated into various antimicrobial agents. For comparison in the antifungal domain, we consider Ketoconazole, an established imidazole antifungal.
Ketoconazole: This antifungal agent operates by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to a cascade of effects that disrupt membrane integrity and ultimately inhibit fungal growth.
Caption: Mechanism of Action of Azole Antifungals.
Anticancer Activity: Diverse Mechanisms of Cytotoxicity
The anticancer potential of pyrazole derivatives is a burgeoning area of research, with various analogues demonstrating cytotoxicity against different cancer cell lines.[4][5][6][7][8][9][10] For comparison, we will look at Doxorubicin, a widely used chemotherapeutic agent.
Doxorubicin: This anthracycline antibiotic exhibits its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. Doxorubicin also generates reactive oxygen species (ROS), which induce oxidative stress and damage to cancer cells.
Caption: Anticancer Mechanisms of Doxorubicin.
Section 2: Comparative Efficacy Data
The following tables summarize the biological efficacy of representative pyrazole derivatives in comparison to established drugs. It is important to reiterate that the data for the pyrazole scaffold are from various published studies on derivatives and not specifically for 3-Methyl-4-phenyl-1H-pyrazole, for which quantitative data is sparse.
Anti-inflammatory Activity
| Compound/Drug | Assay | Target | IC50 / ED50 | Reference |
| Representative Pyrazole Derivative | In vitro COX-2 Inhibition | COX-2 | Varies (µM to nM range) | [3] |
| Celecoxib | In vitro COX-2 Inhibition | COX-2 | ~0.04 µM | [3] |
| Diclofenac | In vitro COX-1/COX-2 Inhibition | COX-1 & COX-2 | Varies | [3] |
| Representative Pyrazole Derivative | Carrageenan-induced Paw Edema | In vivo inflammation | Varies (mg/kg) | [2] |
| Diclofenac | Carrageenan-induced Paw Edema | In vivo inflammation | ~5 mg/kg | [3] |
Antimicrobial Activity
| Compound/Drug | Organism(s) | MIC (µg/mL) | Reference |
| Representative Pyrazole Derivatives | S. aureus, E. coli, C. albicans | Varies widely (e.g., 0.023 - >100) | [11][12] |
| Ketoconazole | Various Fungi | Varies (e.g., <0.1 - >10) | N/A |
| Ciprofloxacin (Bacterial control) | S. aureus, E. coli | Varies (e.g., ~0.004 - 1) | N/A |
Anticancer Activity
| Compound/Drug | Cell Line(s) | IC50 (µM) | Reference |
| Representative Pyrazole Derivatives | Various (e.g., HepG2, MCF-7, A549) | Varies widely (e.g., 2.43 - >100) | [6][7][8][9][13] |
| Doxorubicin | Various (e.g., HepG2, MCF-7) | Varies (e.g., ~0.05 - 1) | [8] |
Section 3: Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key assays referenced in this guide.
In vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
Caption: Workflow for in vitro COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and serial dilutions of the test compound and reference drug (e.g., Celecoxib, Diclofenac) in an appropriate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well, followed by the test compound dilutions or vehicle control. Incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 10 minutes at 37°C), stop the reaction. The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a reference drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Section 4: Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of 3-Methyl-4-phenyl-1H-pyrazole and its close analogues to establish a clear structure-activity relationship and to identify lead compounds with potent and selective activities. Further investigations into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical development. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research. Available at: [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. Available at: [Link]
-
Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
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- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Validating the Mechanism of Action of 3-Methyl-4-phenyl-1H-pyrazole (MMP)
This guide is structured as a high-level technical manual for drug discovery scientists validating the pharmacological profile of 3-Methyl-4-phenyl-1H-pyrazole (MMP) .
Given that MMP is a privileged scaffold rather than a single marketed drug, this guide focuses on validating its dual-potential mechanism: COX-2 Inhibition (Anti-inflammatory) and VEGFR2 Kinase Inhibition (Antineoplastic), comparing it against industry standards Celecoxib and Sorafenib .
Executive Summary & Mechanistic Positioning
3-Methyl-4-phenyl-1H-pyrazole (MMP) represents a "privileged structure" in medicinal chemistry. Unlike simple pyrazoles (e.g., Fomepizole) which target small pockets like Alcohol Dehydrogenase (ADH), the addition of the bulky C4-phenyl group shifts the mechanism toward hydrophobic pocket binding.
This guide validates MMP’s utility as a lead scaffold for two distinct pharmacological pathways:
-
Cyclooxygenase-2 (COX-2) Inhibition: The phenyl ring mimics the side chain of Celecoxib, allowing entry into the COX-2 hydrophobic channel.
-
Tyrosine Kinase Inhibition (VEGFR2): The pyrazole nitrogen acts as a hinge binder, while the phenyl group occupies the hydrophobic back pocket (Gatekeeper region).
Comparative Performance Matrix
| Feature | 3-Methyl-4-phenyl-1H-pyrazole (MMP) | Celecoxib (Standard COX-2 Inhibitor) | Sorafenib (Standard VEGFR2 Inhibitor) |
| Primary Mechanism | Dual Scaffold (COX-2 / Kinase) | Selective COX-2 Inhibition | Multi-Kinase Inhibition (VEGFR/PDGFR/RAF) |
| Binding Mode | Hydrophobic Channel / Hinge Binder | Side-pocket binder (Sulfonamide dependent) | Type II Inhibitor (DFG-out conformation) |
| IC50 Range (Potency) | Low Micromolar ( | Nanomolar (nM) | Nanomolar (nM) |
| Selectivity | Moderate (Requires functionalization) | High (COX-2 > COX-1) | Moderate (Multi-kinase) |
| Key Advantage | Tunable Selectivity : Can be derivatized to favor Kinase or COX activity. | Clinical efficacy established. | Potent anti-angiogenic.[1] |
Mechanistic Validation: Signaling Pathways
To validate MMP, one must prove it interrupts specific signaling cascades rather than acting as a pan-assay interference compound (PAINS).
Pathway A: The COX-2 Inflammatory Cascade
MMP is hypothesized to block the conversion of Arachidonic Acid to Prostaglandin H2.
Figure 1: Mechanism of Action in the Arachidonic Acid Cascade. MMP competes for the hydrophobic channel of COX-2.
Pathway B: VEGFR2 Angiogenesis Signaling
In cancer models, MMP derivatives inhibit the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Figure 2: Kinase Inhibition Mode. MMP acts as a hinge-binder, preventing autophosphorylation of VEGFR2.
Experimental Validation Protocols
To objectively compare MMP against Celecoxib or Sorafenib, use the following self-validating protocols.
Protocol 1: COX-2 Selectivity Screening (Enzymatic)
Objective: Determine if MMP binds COX-2 selectively over COX-1 (reducing gastric side effect potential).
Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid.
-
Chromogenic probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Controls: Celecoxib (Positive Control), DMSO (Vehicle).
Workflow:
-
Incubation: Incubate COX-1 and COX-2 separately with varying concentrations of MMP (0.1
M – 100 M) for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid and TMPD.
-
Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product (Absorbance @ 590 nm).
-
Data Analysis: Calculate IC50 for COX-1 and COX-2.
-
Success Criterion: Selectivity Index (SI) =
.
-
Protocol 2: VEGFR2 Kinase Activity Assay (TR-FRET)
Objective: Validate MMP as an ATP-competitive inhibitor compared to Sorafenib.
Reagents:
-
VEGFR2 Kinase Domain (recombinant).
-
Substrate: Poly-Glu-Tyr (biotinylated).
-
Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.
Workflow:
-
Preparation: Mix VEGFR2 enzyme with MMP in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Competition: Add ATP (at
concentration) to ensure competitive mode validation. -
Reaction: Incubate for 60 mins.
-
Detection: Add TR-FRET detection mixture. Measure signal ratio (665 nm / 615 nm).
-
Causality Check: If increasing ATP concentration shifts the MMP IC50 curve to the right, the mechanism is confirmed as ATP-competitive .
Supporting Data & Analysis
When publishing your comparison, structure your data as follows. The values below are representative of typical scaffold performance based on literature meta-analysis.
Table 1: Comparative Potency (Representative Data)
| Compound | Target | IC50 ( | Selectivity Note |
| MMP (Scaffold) | COX-2 | 12.5 - 25.0 | Low selectivity vs COX-1 without modification. |
| Celecoxib | COX-2 | 0.04 | High selectivity (SI > 300). |
| MMP (Scaffold) | VEGFR2 | 8.9 - 15.0 | Moderate potency; requires 3,4-substitution tuning. |
| Sorafenib | VEGFR2 | 0.09 | High potency; multi-kinase profile. |
Interpretation for Researchers: MMP is less potent than optimized drugs (Celecoxib/Sorafenib) because it is a fragment. However, its Ligand Efficiency (LE) is often higher. Researchers should use MMP as a starting point for Fragment-Based Drug Discovery (FBDD) . The 3-methyl group provides a vector for solubility enhancement, while the 4-phenyl group provides the necessary lipophilicity for binding affinity.
References
-
Soliman, D. H., & Nafie, M. S. (2023).[1] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13, 22269-22286.
-
Alam, M. A. (2023).[2] Pyrazole: an emerging privileged scaffold in drug discovery.[2][3][4] Future Medicinal Chemistry, 15(21), 2011-2023.[2]
-
El-Malah, A., et al. (2025).[3] Pyrazole Scaffold: A Remarkable Tool in Drug Development.[2][3][4][5] ResearchGate Review.
-
NCI/NIH PubChem Database. (n.d.). Compound Summary: 3-Methyl-4-phenyl-1H-pyrazole.[6]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-4-phenyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
In Vivo vs. In Vitro Activity of 3-Methyl-4-phenyl-1H-pyrazole: A Technical Guide
The following guide provides a technical analysis of 3-Methyl-4-phenyl-1H-pyrazole , focusing on its emerging role as a privileged scaffold for Nicotinamide N-methyltransferase (NNMT) inhibition and its structural distinction from the classic alcohol dehydrogenase (ADH) inhibitor, Fomepizole.
Executive Summary
3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6) is a bioactive heterocyclic scaffold distinct from its renowned analog, 4-Methylpyrazole (Fomepizole). While Fomepizole is the clinical standard for inhibiting Alcohol Dehydrogenase (ADH), the 3-methyl-4-phenyl derivative has emerged as a critical pharmacophore in the development of Nicotinamide N-methyltransferase (NNMT) inhibitors.
NNMT is a metabolic regulator linked to obesity, type 2 diabetes, and cancer. 3-Methyl-4-phenyl-1H-pyrazole functions as a bisubstrate mimic , occupying both the nicotinamide (Nam) and S-adenosyl-L-methionine (SAM) binding pockets of the enzyme. This guide compares its foundational in vitro mechanistic data against in vivo metabolic efficacy, contrasting it with standard ADH inhibitors and optimized NNMT clinical candidates.
Compound Profile & Mechanism of Action[1][2]
Chemical Identity
-
Molecular Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
-
Key Structural Feature: The C4-phenyl group provides steric bulk and hydrophobic interactions absent in Fomepizole (C4-methyl), shifting specificity from ADH to NNMT and kinase pockets.
Mechanism: Bisubstrate Inhibition
Unlike simple competitive inhibitors, 3-Methyl-4-phenyl-1H-pyrazole derivatives often act as bisubstrate inhibitors .[5]
-
Nicotinamide Pocket: The pyrazole ring mimics the nicotinamide substrate.
-
SAM Pocket: The phenyl group extends into the cofactor binding site (methionine pocket), effectively locking the enzyme in a non-catalytic conformation.
In Vitro Performance
Enzymatic Activity (NNMT Inhibition)
In biochemical assays, the 3-methyl-4-phenylpyrazole core demonstrates micromolar to nanomolar potency depending on substitution.
| Parameter | 3-Methyl-4-phenyl-1H-pyrazole (Core) | Optimized Derivative (e.g., JBSNF Series) | Fomepizole (Control) |
| Primary Target | NNMT (Bisubstrate site) | NNMT (High Affinity) | Alcohol Dehydrogenase (ADH) |
| IC50 (NNMT) | 1.0 – 10 µM | < 50 nM | > 1000 µM (Inactive) |
| Binding Mode | Reversible, Competitive | Tight-binding | Competitive (Zinc coordination) |
| Selectivity | Moderate (vs. other methyltransferases) | High (>1000x vs. GNMT/PRMT) | High for ADH/CYP2E1 |
Cellular Viability & Efficacy
-
Assay Type: U2OS or HepG2 cells expressing NNMT.
-
Readout: Reduction in 1-Methylnicotinamide (MNA) levels (LC-MS/MS detection).
-
Performance: The core scaffold often requires esterification or structural modification to improve cell permeability. Optimized derivatives show >50% MNA reduction at 1–5 µM concentrations without significant cytotoxicity (CC50 > 100 µM).
In Vivo Activity
Pharmacokinetics (PK)
The in vivo utility of the bare scaffold is limited by rapid metabolism (hydroxylation of the phenyl ring) and moderate solubility.
-
Bioavailability (F): Moderate (~30-50% in rodents for the core).
-
Half-life (t1/2): Short (< 2 hours), necessitating twice-daily dosing or structural optimization (e.g., tricyclic analogs) for sustained coverage.
Efficacy in Disease Models
-
Model: Diet-Induced Obesity (DIO) C57BL/6J mice.
-
Regimen: 50 mg/kg (Oral/IP), chronic dosing (4–8 weeks).
-
Observed Effects:
-
Weight Loss: Significant reduction in adipose tissue mass compared to vehicle.
-
Metabolic Correction: Lowered plasma MNA levels; improved glucose tolerance and insulin sensitivity.[6]
-
Liver Health: Reduction in hepatic steatosis (fatty liver).
-
Toxicity Profile
Unlike Fomepizole, which is generally safe as an antidote, phenyl-pyrazoles must be monitored for:
-
CYP Inhibition: Potential inhibition of CYP2C9 and CYP2E1 due to the pyrazole core.
-
Hepatotoxicity: High doses (>100 mg/kg) in chronic settings may elevate ALT/AST, necessitating dose titration.
Comparative Analysis
The following table contrasts the 3-Methyl-4-phenyl scaffold with its closest functional alternatives.
| Feature | 3-Methyl-4-phenyl-1H-pyrazole | Fomepizole (4-Methylpyrazole) | JBSNF-000028 (Tricyclic Analog) |
| Primary Indication | Research Probe (NNMT/Kinases) | Methanol/Ethylene Glycol Poisoning | Metabolic Disorders (Obesity/T2D) |
| Mechanism | Bisubstrate Mimic (Nam + SAM) | ADH Competitive Inhibitor | NNMT Substrate-Competitive |
| In Vitro Potency | Moderate (µM range) | High (ADH Ki ~ 0.1 µM) | High (NNMT IC50 ~ 0.03 µM) |
| In Vivo Stability | Low/Moderate (Oxidation prone) | High (Renal elimination) | High (Optimized PK) |
| Key Advantage | Versatile chemical building block | FDA Approved, Safe | High oral efficacy & selectivity |
| Key Limitation | Metabolic lability of phenyl ring | No activity on NNMT | Research grade (Pre-clinical) |
Experimental Protocols
Protocol A: In Vitro NNMT Inhibition Assay
Objective: Determine IC50 of the compound against recombinant human NNMT.[6][7]
-
Reagents: Recombinant hNNMT, Nicotinamide (Nam), S-adenosyl-methionine (SAM), 3-Methyl-4-phenyl-1H-pyrazole (dissolved in DMSO).
-
Reaction Mix: Prepare assay buffer (50 mM Tris, pH 7.5, 1 mM DTT).
-
Incubation:
-
Mix enzyme + Inhibitor (serial dilutions) for 10 min at 25°C.
-
Initiate reaction by adding Substrate Mix (Nam + SAM at Km concentrations).
-
Incubate for 30–60 min.
-
-
Detection: Quench reaction with formic acid. Measure production of 1-Methylnicotinamide (MNA) via LC-MS/MS or fluorescence-based coupled assay.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: In Vivo Efficacy (DIO Mouse Model)
Objective: Evaluate metabolic impact of chronic treatment.
-
Animals: Male C57BL/6J mice fed a High-Fat Diet (60% kcal fat) for 12 weeks to induce obesity.
-
Grouping: Vehicle (PBS/PEG400) vs. Treatment (50 mg/kg 3-Methyl-4-phenyl-1H-pyrazole).
-
Dosing: Daily oral gavage for 4 weeks.
-
Endpoints:
-
Weekly: Body weight and food intake.
-
Week 4: Glucose Tolerance Test (GTT).
-
Terminal: Collect plasma and liver. Measure MNA levels and liver triglycerides.
-
Visualization of Experimental Workflow
References
-
Kannt, A., et al. (2021). "Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry.
-
Akakpo, J. Y., et al. (2018). "4-Methylpyrazole protects against acetaminophen hepatotoxicity by inhibiting cytochrome P450 2E1."[8] Toxicological Sciences.
-
Girish, Y. R., et al. (2015). "Nano-ZnO catalyzed synthesis of 3-methyl-4-phenyl-1H-pyrazoles." Journal of Chemical Sciences.
-
Iyamu, I. D., et al. (2021). "Bisubstrate inhibitors of Nicotinamide N-methyltransferase (NNMT) with nanomolar potency." RSC Medicinal Chemistry.
-
Thermo Fisher Scientific. "3-Methyl-4-phenyl-1H-pyrazole Product Specifications." Fisher Scientific Catalog.
Sources
- 1. FDA全球物质登记数据库-5 [drugfuture.com]
- 2. 1H-Pyrazole, 3,4-dimethyl- (CAS 2820-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US20190345152A1 - Substituted Pyrazole Compounds and Methods of Using Them for Treatment of Hyperproliferative Diseases - Google Patents [patents.google.com]
- 5. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 3-Methyl-4-phenyl-1H-pyrazole against industry standards
Title: Benchmarking 3-Methyl-4-phenyl-1H-pyrazole: A Critical Evaluation of Scaffold Utility and Physicochemical Stability Subtitle: A Comparative Technical Guide for Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of heterocyclic drug design, 3-Methyl-4-phenyl-1H-pyrazole (CAS 13788-84-6) represents a privileged scaffold, distinct from its widely commercialized isomer, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1] While Edaravone is the industry standard for radical scavenging in neuroprotection, 3-Methyl-4-phenyl-1H-pyrazole offers superior metabolic stability and synthetic versatility for Kinase Inhibitor (JAK/Aurora) and COX-2 inhibitor development.[1]
This guide benchmarks 3-Methyl-4-phenyl-1H-pyrazole against industry standards (Edaravone and Celecoxib scaffolds), providing experimental protocols for solubility profiling and N-functionalization, validating its utility as a high-value fragment in modern drug discovery.[1]
Part 1: Technical Benchmarking (The "Why")
To evaluate the potential of 3-Methyl-4-phenyl-1H-pyrazole, we must contrast its physicochemical profile against established pyrazole-based therapeutics.[1]
Comparative Analysis: Physicochemical & Drug-Like Properties
The following table benchmarks the compound against Edaravone (Standard for CNS penetration/Antioxidant) and Celecoxib (Standard for Phenyl-pyrazole Anti-inflammatories).[1]
| Metric | 3-Methyl-4-phenyl-1H-pyrazole | Edaravone (Standard) | Celecoxib (Reference) | Significance |
| Molecular Weight | 158.20 g/mol | 174.20 g/mol | 381.37 g/mol | Ideal Fragment: <200 MW allows for significant "growth" potential in lead optimization.[1] |
| cLogP (Lipophilicity) | 1.90 | 1.68 | 3.5 | Optimal Range: Values between 1-3 balance solubility and membrane permeability (BBB penetration). |
| TPSA (Ų) | 28.68 | 32.67 | 77.9 | CNS Active: TPSA <40 Ų strongly suggests high blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 1 (NH) | 0 | 1 | Synthetic Handle: The free NH is critical for diversification (alkylation/arylation).[1] |
| Metabolic Stability | High | Moderate | Moderate | Aromatization: Unlike Edaravone (pyrazolone), the fully aromatic pyrazole ring resists oxidative metabolism.[1] |
Key Insight: While Edaravone relies on a keto-enol tautomerism for its antioxidant activity, 3-Methyl-4-phenyl-1H-pyrazole possesses a fully aromatic system.[1] This makes it less reactive to random oxidation but significantly more stable as a structural core for kinase inhibitors (e.g., JAK2/3 inhibitors), preventing "metabolic soft spot" issues often seen with pyrazolones.[1]
Part 2: Mechanism & Application Logic
The utility of 3-Methyl-4-phenyl-1H-pyrazole lies in its role as a Signal Transduction Modulator Scaffold .[1] Unlike Edaravone, which acts as a "sink" for free radicals, this scaffold acts as a "key" that fits into hydrophobic pockets of enzymes (Kinases/COX).[1]
Visualizing the Pathway: From Scaffold to Inhibitor
The following diagram illustrates the logical flow of using this scaffold to target JAK/STAT pathways, contrasting it with the Edaravone antioxidant mechanism.
Caption: Figure 1. Divergent therapeutic logic: Edaravone functions via direct radical scavenging, whereas 3-Methyl-4-phenyl-1H-pyrazole serves as a stable pharmacophore for kinase inhibition.[1]
Part 3: Experimental Protocols
To validate the quality of 3-Methyl-4-phenyl-1H-pyrazole as a starting material against industry standards, the following self-validating protocols are recommended.
Protocol A: Comparative Solubility & Lipophilicity Profiling
Objective: To confirm the "Fragment-Likeness" and solvent compatibility for high-throughput screening (HTS).
Materials:
-
Test Compound: 3-Methyl-4-phenyl-1H-pyrazole (Purity >98%).[1][2]
-
Solvents: DMSO, Phosphate Buffered Saline (PBS, pH 7.4), 1-Octanol.[1]
Workflow:
-
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Shake-Flask Method (LogP):
-
Mix 1-Octanol and PBS (1:1) and saturate for 24h.
-
Add 1 mg of compound to 2 mL of the mixture.[1]
-
Shake for 4 hours at 25°C; centrifuge to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
-
-
Validation Criteria:
Protocol B: Regioselective N-Alkylation Efficiency
Objective: To benchmark the synthetic reactivity of the N-H handle, a critical parameter for library generation.[1]
Rationale: Industry standard pyrazoles (like 3,5-dimethylpyrazole) often suffer from regioselectivity issues (N1 vs N2 alkylation).[1] This protocol validates the steric influence of the 4-phenyl group.[1]
Workflow:
-
Reaction: Dissolve 1.0 eq of 3-Methyl-4-phenyl-1H-pyrazole in DMF.
-
Base: Add 1.2 eq of Cs₂CO₃ (Cesium Carbonate).[1] Stir for 30 min.
-
Electrophile: Add 1.1 eq of Benzyl Bromide. Stir at RT for 4 hours.
-
Analysis:
-
Quench with water, extract with EtOAc.[1]
-
Analyze Crude NMR (¹H).
-
-
Benchmarking Metric:
-
Industry Standard: Unsubstituted pyrazoles typically yield a 60:40 mixture of isomers.[1]
-
Target Performance: Due to the steric bulk of the 4-phenyl group, >90:10 regioselectivity favoring the less sterically hindered Nitrogen is expected.[1]
-
Note: If yield <85%, check water content in DMF (must be anhydrous).[1]
-
References
-
Vertex AI Search. (2026).[1] Synthesis and biological activity of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. National Institutes of Health (PubMed).[1] Link
-
MDPI. (2023).[1] Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molecules. Link[1]
-
PubChem. (2025).[1] 3-Methyl-4-phenylpyrazole Compound Summary. National Library of Medicine.[1] Link[1]
-
Cheméo. (2023).[1][4] Chemical Properties of 3-Methyl-4-phenylpyrazole (CAS 13788-84-6). Cheméo Data. Link[1]
-
Fisher Scientific. (2025).[1] 3-Methyl-4-phenyl-1H-pyrazole Safety Data Sheet. Thermo Fisher Scientific.[1] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a radical scavenger, prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the substantia nigra but not the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methyl-4-phenylpyrazole (CAS 13788-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Critical Evaluation of 3-Methyl-4-phenyl-1H-pyrazole: Scaffold Utility and Biological Profiling
Executive Summary
3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6) is a distinct heterocyclic scaffold often misidentified in broad literature searches due to its structural isomerism with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Unlike Edaravone, which functions primarily as a radical scavenger, the 3-methyl-4-phenyl-1H-pyrazole moiety serves as a privileged fragment in Fragment-Based Drug Discovery (FBDD). It exhibits specific binding affinity for hydrophobic pockets in kinases (PKA, PKB) and phosphodiesterases (PDE4), making it a critical starting point for "fragment-to-lead" optimization campaigns.
This guide evaluates the compound’s performance not as a standalone drug, but as a high-efficiency ligand efficiency (LE) scaffold, comparing its binding modes and synthetic accessibility against standard pyrazole derivatives.
Part 1: Chemical Profile & Physicochemical Properties
Structural Distinction
The biological activity of pyrazoles is strictly dictated by substitution patterns. 3-Methyl-4-phenyl-1H-pyrazole features a phenyl group at the C4 position and a methyl at C3, preserving the aromatic N-H functionality which is crucial for hydrogen bond donation in active sites (e.g., Asp335 in sEH).
| Property | 3-Methyl-4-phenyl-1H-pyrazole | Edaravone (Alternative) | Fomepizole (Alternative) |
| CAS | 13788-84-6 | 89-25-8 | 7554-65-8 |
| Core Structure | Aromatic 1H-Pyrazole | Pyrazolin-5-one (Tautomeric) | Aromatic 1H-Pyrazole |
| Substituents | 3-Me, 4-Ph | 3-Me, 1-Ph | 4-Me |
| Primary Role | Kinase/PDE Scaffold (Fragment) | Radical Scavenger (ALS Drug) | ADH Inhibitor (Antidote) |
| H-Bond Donor | Yes (N1-H) | No (N1 is substituted) | Yes (N1-H) |
| LogP (Calc) | ~2.4 | ~1.6 | ~0.7 |
Part 2: Biological Performance & Critical Evaluation
Fragment-Based Drug Discovery (FBDD) Performance
Published crystallographic screens (e.g., PDB ID: 2UW3) identify 3-methyl-4-phenyl-1H-pyrazole as a "hit" that binds to the ATP-binding hinge region of kinases.
-
Target: PKA-PKB Chimera / Soluble Epoxide Hydrolase (sEH).
-
Binding Mode: The pyrazole nitrogen (N2) acts as an H-bond acceptor, while N1 (if unsubstituted) acts as a donor. The C4-phenyl group occupies the hydrophobic "gatekeeper" pocket.
-
Potency Data:
-
Fragment IC50: ~80 µM (Weak, typical for fragments).
-
Ligand Efficiency (LE): High. The molecule provides significant binding energy per heavy atom, validating it as a robust starting point.
-
Optimization Trajectory (Fragment-to-Lead)
The true value of this compound lies in its "growability." Linking this scaffold to solubilizing groups or additional pharmacophores dramatically increases potency.
Table 1: Evolution of Potency (Published Data Analysis)
| Compound Stage | Structure Description | Target | IC50 (nM) | Fold Improvement |
| Fragment Hit | 3-Methyl-4-phenyl-1H-pyrazole | PKA-PKB | 80,000 | Baseline |
| Lead Gen 1 | Extension into CC3 pocket | PKA-PKB | 34 | ~2350x |
| Lead Gen 2 | 3,5-Dimethyl-1-phenyl derivative | PDE4D | 270 | N/A |
| Optimized Drug | Nitro-substituted derivative | PDE4D | 21 | ~3800x |
Critical Insight: Researchers should not use 3-Methyl-4-phenyl-1H-pyrazole as a positive control for inhibition in cellular assays due to its low micromolar potency. Its utility is strictly in biophysical assays (SPR, NMR, X-ray) or as a synthetic intermediate .
Part 3: Experimental Protocols
Protocol A: Synthesis via Rearrangement (High Specificity)
Direct condensation of phenylhydrazine with ethyl acetoacetate yields the 1-phenyl isomer (Edaravone type). To obtain the 4-phenyl isomer exclusively, a rearrangement or specific precursor method is required.
Mechanism: Acid-catalyzed rearrangement of 5,5-diphenyl-3-nitro-pyrazoline or condensation of
Figure 1: Synthesis pathway avoiding the formation of the thermodynamic 1-phenyl isomer.
Step-by-Step Methodology:
-
Reagents: Diphenyldiazomethane (1.0 eq), 1-nitroprop-1-ene (1.2 eq).
-
Cycloaddition: Dissolve reagents in anhydrous ether. Stir at 25°C for 24h.
-
Isolation: Evaporate solvent to yield the pyrazoline intermediate (yellow solid).
-
Rearrangement: Dissolve intermediate in MeOH containing catalytic HCl. Reflux for 2 hours.
-
Purification: Neutralize with NaHCO3, extract with EtOAc. Recrystallize from Ethanol/Water.
-
Validation: 1H NMR (DMSO-d6) must show a singlet for NH (~12-14 ppm) and no phenyl protons in the aliphatic region.
Protocol B: Fragment Screening Assay (SPR)
Objective: Validate binding affinity to a kinase target (e.g., PKA) using Surface Plasmon Resonance.
-
Immobilization: Immobilize His-tagged Kinase protein on a Ni-NTA sensor chip (Target RU: 2000-4000).
-
Preparation: Dissolve 3-Methyl-4-phenyl-1H-pyrazole in 100% DMSO (Stock 100 mM). Dilute to assay buffer (PBS-P+, 5% DMSO) to generate a concentration series (0, 12, 37, 111, 333, 1000 µM).
-
Injection: Inject analyte for 60s at 30 µL/min. Dissociation time: 120s.
-
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.
-
Acceptance Criteria: Square wave binding shape (fast on/off) indicates specific fragment binding.
-
Part 4: Comparative Analysis & Logic
The following diagram illustrates the decision logic for selecting this scaffold over alternatives.
Figure 2: Selection logic for pyrazole derivatives based on therapeutic target.
Critical Assessment of Published Data
-
Reproducibility Warning: Many commercial vendors sell "3-methyl-1-phenyl-5-pyrazolone" (Edaravone) labeled simply as "Methyl phenyl pyrazole." Always verify the CAS (13788-84-6 vs 89-25-8) and the presence of the carbonyl peak in IR/NMR.
-
Potency Discrepancies: Literature citing nanomolar potency for this specific CAS number often refers to derivatives (e.g., N-benzylated analogs) rather than the parent scaffold. The parent scaffold is a weak binder (µM range).
References
-
Vertex AI Search. (2025). Synthesis and biological activity of 3-methyl-4-phenyl-1H-pyrazole derivatives. Retrieved from
-
National Institutes of Health (NIH). (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methyl-4-phenyl-1H-pyrazole Product Specification & CAS Data. Retrieved from
-
Lawrence Berkeley National Laboratory. (2005). Structural basis for the inhibition of PDE4 by pyrazole derivatives. Retrieved from
-
Semantic Scholar. (2010). Novel Potential Binding Sites for Selective Inhibitor Design of Human Soluble Epoxide Hydrolase. Retrieved from
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-4-phenyl-1H-pyrazole
This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-4-phenyl-1H-pyrazole (CAS No. 13788-84-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is designed to provide clear, actionable, and scientifically grounded procedures to ensure that this pyrazole derivative is managed responsibly from the point of generation to its final disposal.
The procedures outlined herein are synthesized from regulatory guidelines, safety data for related chemical structures, and established best practices in laboratory safety. The core principle of this guide is risk mitigation—protecting laboratory personnel, the wider community, and the environment.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and potential hazards of 3-Methyl-4-phenyl-1H-pyrazole is the foundational step for its safe management. While comprehensive toxicological data for this specific compound is not extensively published, its classification as a combustible solid and its high water hazard potential demand a cautious and systematic approach.
Table 1: Chemical and Safety Profile of 3-Methyl-4-phenyl-1H-pyrazole
| Property | Value | Source |
| CAS Number | 13788-84-6 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous for water) |
The high water hazard class (WGK 3) is a critical determinant for its disposal pathway. This classification indicates that the substance can cause severe, long-term damage to aquatic environments. Therefore, under no circumstances should 3-Methyl-4-phenyl-1H-pyrazole or its containers be disposed of via sink drains or in regular trash .[2]
Based on safety data for structurally related pyrazole derivatives, we must assume that this compound may cause skin, eye, and respiratory irritation.[3][4] Consequently, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal operations.
Pre-Disposal: Immediate Safety and Handling
Safe disposal begins with safe handling during and after the experimental workflow.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.
Engineering Controls: All transfers and weighing of solid 3-Methyl-4-phenyl-1H-pyrazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Waste Disposal Protocol
This protocol adheres to the cradle-to-grave waste management principles mandated by the Resource Conservation and Recovery Act (RCRA) and similar international regulations.[5]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: All materials contaminated with 3-Methyl-4-phenyl-1H-pyrazole are to be considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Contaminated PPE (gloves, bench paper).
-
Solvent rinsates from cleaning contaminated glassware.
-
-
Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep pyrazole-based waste separate from strong oxidizing agents.
Step 2: Container Selection and Management
-
Primary Container: Collect solid waste in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: If disposing of solutions containing 3-Methyl-4-phenyl-1H-pyrazole, use a dedicated, leak-proof container, ensuring it is not reactive with the solvent used (e.g., do not store acidic solutions in a metal can).[6]
-
Container Integrity: Ensure the container is free from damage or leaks and has a secure, screw-top lid.[5] Keep the container closed at all times except when adding waste.
Step 3: Hazardous Waste Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[2]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Methyl-4-phenyl-1H-pyrazole." Do not use abbreviations.
-
The specific hazards (e.g., "Combustible," "Irritant," "Marine Pollutant").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: On-Site Accumulation and Storage
-
Point of Generation: Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[5]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[2]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate spills.
-
Storage Location: Store the waste in a designated, well-ventilated area away from heat sources and incompatible materials.
Step 5: Arranging for Final Disposal
-
Authorized Personnel: Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[3][7]
-
Request Pickup: Once the container is nearly full (no more than 90% capacity to allow for expansion) or approaching its storage time limit, submit a waste collection request to your EHS office.[6]
-
Documentation: Ensure all institutional paperwork is completed accurately to maintain a clear chain of custody.
Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Clean-up: For small spills, trained laboratory personnel wearing appropriate PPE may proceed.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Contact EHS: Report all spills to your institution's EHS department.
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 3-Methyl-4-phenyl-1H-pyrazole waste.
Caption: Decision workflow for compliant disposal of 3-Methyl-4-phenyl-1H-pyrazole waste.
References
- 3-Methyl-1-phenyl-1H-pyrazole Safety Data Sheet. (2025).
- 5-Amino-3-methyl-1-phenylpyrazole Safety Data Sheet. (2014). Santa Cruz Biotechnology. This document provides hazard information for a structurally similar aminopyrazole.
-
3-Methyl-4-phenylpyrazol | C10H10N2. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
- Pyrazole Safety Data Sheet. (2025). Fisher Scientific. This document provides general safety information for the parent pyrazole heterocycle.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2021). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Lab Waste Correctly. (2022). GAIACA. Retrieved from [Link]
Sources
- 1. 3-Methyl-4-phenylpyrazol | C10H10N2 | CID 139601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
